2-Methoxy-3-methylpyrazine
Description
This compound is a natural product found in Arctium lappa and Chondromyces crocatus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIAEQRKBQLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863034 | |
| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2847-30-5, 68378-13-2 | |
| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Methoxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
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| Record name | 2-methoxy-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methoxy-3(or5)-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-3-METHYLPYRAZINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-3-methylpyrazine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-methylpyrazine is a volatile organic compound of significant interest due to its potent sensory properties, contributing to the characteristic aromas of a wide range of roasted and nutty food products.[1][2][3][4] This technical guide provides a comprehensive overview of its core chemical and physical properties, molecular structure, and detailed experimental methodologies for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, food science, and drug development.
Chemical Properties and Structure
This compound is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family. Its distinct nutty and roasted aroma makes it a key component in the flavor profiles of coffee, cocoa, and various nuts.[5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[6] |
| CAS Number | 2847-30-5[7][8][9] |
| Molecular Formula | C₆H₈N₂O[8][9][10] |
| SMILES String | CC1=NC=CN=C1OC[5][6] |
| InChI Key | VKJIAEQRKBQLLA-UHFFFAOYSA-N[6][11] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 124.14 g/mol | [6][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][7][9] |
| Boiling Point | 158-159 °C at 760 mmHg | [7] |
| Density | 1.06 - 1.085 g/mL at 25 °C | [7][8][11] |
| Refractive Index | 1.504 - 1.508 at 20 °C | [7][11] |
| Flash Point | 55.56 °C (132 °F) | [7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [5][12] |
| Vapor Pressure | 3.271 mmHg at 25 °C | [7] |
Chemical Structure
The structure of this compound consists of a pyrazine ring substituted with a methoxy (B1213986) group at position 2 and a methyl group at position 3.
Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 2-methylpyrazine (B48319). This involves the chlorination of 2-methylpyrazine to form 2-chloro-3-methylpyrazine (B1202077), followed by a nucleophilic substitution with sodium methoxide.
This protocol is adapted from a general procedure for the chlorination of pyrazines.
Materials:
-
2-methylpyrazine
-
Carbon tetrachloride
-
Chlorine gas
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 5 g of 2-methylpyrazine and 4.8 mL of pyridine in 125 mL of carbon tetrachloride.
-
While stirring, slowly bubble chlorine gas through the solution over a period of 30 minutes. The reaction is exothermic and should be monitored.
-
After the addition of chlorine is complete, purge the reaction mixture with nitrogen gas to remove any residual chlorine.
-
Remove the volatile solvents by rotary evaporation to yield a brown oily crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain 2-chloro-3-methylpyrazine.[10]
This is a representative nucleophilic aromatic substitution reaction.
Materials:
-
2-chloro-3-methylpyrazine
-
Sodium methoxide
-
Anhydrous methanol (B129727)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2-chloro-3-methylpyrazine in anhydrous methanol.
-
To the stirred solution, add a stoichiometric amount of sodium methoxide.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by vacuum distillation.
Synthetic workflow for this compound.
Analytical Methodology: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a standard and highly effective method for the identification and quantification of this compound in various matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Headspace autosampler (for volatile analysis)
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): For the analysis of volatile compounds in a liquid matrix (e.g., wine, coffee), HS-SPME is a common sample preparation technique.[12][13][14]
-
Place a 5-10 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the analyte between the liquid and headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and insert it into the GC injector for thermal desorption of the analytes onto the column.
Biological Activity and Signaling Pathways
Currently, there is a lack of substantial evidence in the scientific literature to suggest the involvement of this compound in specific signaling pathways within mammalian systems. Its primary biological significance lies in its role as a potent aroma and flavor compound, and its function as a pheromone in certain insect species.[15] Some studies have evaluated its potential for cytotoxicity, but these have not elucidated a specific molecular mechanism or signaling cascade.[5][11] Further research is required to explore any potential pharmacological or toxicological effects at a molecular level.
Conclusion
This compound remains a compound of high interest, primarily driven by the food and fragrance industries. This guide has provided a detailed summary of its chemical properties and structure, along with representative experimental protocols for its synthesis and analysis. While its sensory characteristics are well-documented, its biological activities and potential interactions with cellular signaling pathways are largely unexplored, presenting an open area for future scientific investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Hydroxy-3-methylpyrazine|CAS 19838-07-4 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 2847-30-5 [m.chemicalbook.com]
- 6. openagrar.de [openagrar.de]
- 7. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-CHLORO-3-METHYLPYRAZINE | 95-58-9 [chemicalbook.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
The Subtle Contributor: A Technical Guide to 2-Methoxy-3-methylpyrazine in Roasted Coffee
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 2-methoxy-3-methylpyrazine (B1583162), a key aroma compound, in roasted coffee. While present in trace amounts, this pyrazine (B50134) derivative, with its characteristic nutty and roasted aroma, plays a subtle yet significant role in the complex flavor profile of coffee. This document provides a comprehensive overview of its formation, influencing factors, and analytical methodologies, designed for a technical audience in research and development.
Introduction: The Aromatic Signature of Roasting
The roasting process is a critical step in coffee production, transforming the chemical precursors in green coffee beans into a myriad of volatile and non-volatile compounds that define the final sensory experience. Among these, pyrazines are a prominent class of heterocyclic nitrogen-containing compounds responsible for the desirable roasted, nutty, and earthy aromas. This compound is a member of the methoxypyrazine family, which are noted for their low odor thresholds and significant impact on food and beverage aromas.
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound during coffee roasting is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The formation of alkylpyrazines, including this compound, is a hallmark of the later stages of this reaction.
The proposed pathway involves the initial condensation of an amino acid (providing the nitrogen atoms and potentially part of the alkyl side-chain) with a dicarbonyl compound (derived from sugar degradation). This leads to the formation of α-aminocarbonyl intermediates, which then condense to form a dihydropyrazine (B8608421) ring. Subsequent oxidation and, in the case of methoxypyrazines, a methylation step, yield the final stable aromatic pyrazine.
Quantitative Data on Pyrazines in Roasted Coffee
While specific quantitative data for this compound in roasted coffee is limited in publicly available literature, data for other structurally related and prevalent pyrazines provide a valuable context for understanding the concentration ranges of these important aroma compounds. The concentration of pyrazines is significantly influenced by the coffee species (Arabica vs. Robusta) and the degree of roasting. Generally, Robusta coffee contains higher concentrations of pyrazines compared to Arabica, contributing to its bolder, more "roasty" flavor profile.
| Pyrazine Compound | Coffee Variety | Roasting Degree | Concentration Range (µg/kg) | Reference |
| 2-Methylpyrazine | Arabica | Medium | 1,000 - 5,000 | General Literature |
| Robusta | Medium | 3,000 - 10,000+ | General Literature | |
| 2,5-Dimethylpyrazine | Arabica | Medium | 500 - 2,500 | General Literature |
| Robusta | Medium | 1,500 - 7,000 | General Literature | |
| 2,6-Dimethylpyrazine | Arabica | Medium | 400 - 2,000 | General Literature |
| Robusta | Medium | 1,200 - 6,000 | General Literature | |
| 2-Ethyl-3,5-dimethylpyrazine | Arabica | Not Specified | ~2,000 | [1] |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Roasted Beans | Not Specified | 115 ± 1 | [1] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Roasted Beans | Not Specified | 158 ± 3 | [1] |
Note: The concentration of pyrazines can vary significantly based on the specific origin of the beans, processing methods, and precise roasting parameters.
Experimental Protocols for Analysis
The analysis of volatile and semi-volatile compounds like this compound in a complex matrix such as coffee requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.
HS-SPME-GC-MS Analysis of Pyrazines in Roasted Coffee
This protocol outlines a general procedure for the extraction and quantification of pyrazines from roasted coffee beans.
4.1.1. Sample Preparation
-
Grinding: Cryogenically grind roasted coffee beans to a fine, uniform powder to ensure homogeneity and maximize the surface area for volatile extraction.
-
Weighing: Accurately weigh a precise amount of the ground coffee (typically 1-2 grams) into a headspace vial (e.g., 20 mL).
-
Internal Standard: To improve the accuracy and precision of quantification, add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the sample.
-
Matrix Modification: Add a salt solution (e.g., NaCl in water) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
4.1.2. HS-SPME Procedure
-
Incubation: Place the sealed vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
4.1.3. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., 250°C) to thermally desorb the trapped analytes onto the analytical column.
-
Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms or equivalent) using a programmed temperature gradient.
-
Detection: Detect and identify the eluted compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
4.1.4. Quantification
Construct a calibration curve using standard solutions of this compound at various concentrations. The concentration of the analyte in the coffee sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Factors Influencing the Concentration of this compound
The final concentration of this compound in roasted coffee is a result of a delicate balance of several factors:
-
Green Bean Precursors: The initial concentration of amino acids (such as alanine and glycine) and reducing sugars in the green coffee beans is a primary determinant.
-
Coffee Variety: As observed with other pyrazines, it is likely that Robusta beans, with their different precursor composition, would yield higher concentrations of this compound compared to Arabica beans.
-
Roasting Conditions:
-
Temperature and Time: The Maillard reaction is highly dependent on both temperature and time. Higher roasting temperatures and longer roasting times generally favor the formation of pyrazines, up to a certain point where degradation may occur.
-
Roast Degree: The concentration of pyrazines typically increases with the degree of roast, from light to dark.
-
Conclusion
This compound, while not as abundant as some other alkylpyrazines, is an important contributor to the desirable nutty and roasted notes in coffee aroma. Its formation is intricately linked to the Maillard reaction during roasting, and its concentration is influenced by the initial composition of the green coffee beans and the specific roasting parameters employed. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive tool for the quantification of this and other key aroma compounds, enabling a deeper understanding and control of coffee flavor development. Further research focusing on the precise quantification of this compound across a wider range of coffee varieties and roasting profiles is warranted to fully elucidate its role in the complex aromatic tapestry of coffee.
References
Biosynthesis of 2-Methoxy-3-methylpyrazine in Cocoa Beans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-methylpyrazine (B1583162) (MMP) is a crucial, albeit lesser-studied, volatile compound contributing to the complex flavor profile of cocoa and chocolate. While much research has focused on the more abundant alkylpyrazines formed during roasting, the biosynthesis of methoxypyrazines such as MMP follows a distinct pathway involving enzymatic processes prior to the application of heat. This technical guide provides a comprehensive overview of the current understanding of MMP biosynthesis in Theobroma cacao, detailing the proposed pathways, precursor molecules, and key enzymatic reactions. It also compiles relevant experimental protocols and quantitative data to serve as a resource for researchers in the fields of food science, natural product chemistry, and drug development.
Introduction
The characteristic aroma of roasted cocoa is a complex symphony of hundreds of volatile compounds, with pyrazines playing a leading role in imparting nutty, roasted, and earthy notes. Among these, this compound (MMP) is a potent aroma compound, even at low concentrations. Unlike the majority of pyrazines in cocoa which are formed via Maillard reactions between amino acids and reducing sugars during the high temperatures of roasting, MMP is believed to be synthesized enzymatically within the cocoa bean during fermentation and drying. Understanding the biosynthetic pathway of MMP is critical for controlling and optimizing flavor development in cocoa and for exploring the potential bioactivities of this and related compounds.
This guide synthesizes the current knowledge on MMP biosynthesis, drawing parallels from studies on analogous 2-methoxy-3-alkylpyrazines in other plant species, and provides a technical resource for its study.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of MMP in cocoa beans is hypothesized to be a two-step process, analogous to the formation of other 2-methoxy-3-alkylpyrazines in plants like grapes. This pathway involves the formation of a non-volatile hydroxypyrazine intermediate, followed by an enzymatic methylation step.
Step 1: Formation of 2-Hydroxy-3-methylpyrazine (B25083)
The initial step is the condensation of an amino acid with a dicarbonyl compound to form the pyrazine (B50134) ring. For MMP, the specific precursors are proposed to be:
-
L-alanine: Providing the methyl group at the 3-position of the pyrazine ring.
-
A C2 dicarbonyl compound: Such as glyoxal (B1671930) or methylglyoxal, providing the backbone of the pyrazine ring.
This condensation reaction leads to the formation of the non-volatile intermediate, 2-hydroxy-3-methylpyrazine . The precise enzymatic control of this step in cocoa is yet to be fully elucidated.
Step 2: O-Methylation of the Hydroxypyrazine Intermediate
The final step in the biosynthesis of MMP is the enzymatic methylation of the hydroxyl group of 2-hydroxy-3-methylpyrazine. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . The enzyme transfers a methyl group from the donor molecule SAM to the hydroxyl group of the pyrazine intermediate, resulting in the formation of the volatile and aromatic this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
Quantitative data specifically for this compound in cocoa beans is limited in the existing literature. Most studies on pyrazines in cocoa focus on the more abundant methyl- and dimethyl-pyrazines generated during roasting. However, trace amounts of MMP have been detected. The table below summarizes typical concentration ranges for major pyrazines found in roasted cocoa beans to provide context. Further research is needed to quantify MMP levels at different stages of cocoa processing.
| Pyrazine Compound | Typical Concentration Range in Roasted Cocoa Beans (µg/kg) | Reference |
| Tetramethylpyrazine | 5,000 - 50,000 | [1] |
| Trimethylpyrazine | 2,000 - 20,000 | [1] |
| 2,5-Dimethylpyrazine | 1,000 - 15,000 | [1] |
| 2,6-Dimethylpyrazine | 500 - 5,000 | [1] |
| 2-Ethyl-5-methylpyrazine | 100 - 2,000 | [2] |
| This compound | Not consistently reported; expected to be in the ng/kg to low µg/kg range |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of MMP in cocoa beans.
Extraction and Quantification of this compound
This protocol describes a common method for the extraction and analysis of volatile pyrazines from cocoa beans using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Freeze-dry fermented and unroasted cocoa beans to preserve volatile compounds.
-
Grind the beans into a fine powder using a cryogenic grinder to prevent loss of volatiles.
-
-
HS-SPME Extraction:
-
Accurately weigh 1-2 g of the cocoa powder into a 20 mL headspace vial.
-
Add a known amount of an internal standard (e.g., deuterated MMP or a related pyrazine).
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of volatiles in the headspace.
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS).
-
Use a temperature program that effectively separates the target analytes.
-
Detect and identify the compounds using a mass spectrometer in full scan and/or selected ion monitoring (SIM) mode.
-
Quantify MMP by comparing its peak area to that of the internal standard.
-
In Vitro O-Methyltransferase (OMT) Enzyme Assay
This protocol outlines a method to measure the activity of OMTs in cocoa bean extracts, which are responsible for the final step in MMP biosynthesis. This assay is adapted from protocols used for other plant species.[3]
Workflow Diagram:
Methodology:
-
Crude Protein Extraction:
-
Homogenize fresh or frozen cocoa bean tissue (e.g., cotyledons from fermented beans) in an ice-cold extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
The crude protein extract.
-
The substrate: 2-hydroxy-3-methylpyrazine.
-
The methyl donor: S-adenosyl-L-methionine (SAM).
-
A suitable buffer (e.g., phosphate (B84403) or Tris-HCl).
-
Mg²⁺ ions, which are often required for OMT activity.
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Include control reactions (e.g., without the protein extract, without SAM, or with boiled extract) to ensure the observed activity is enzymatic.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a strong acid or by heat inactivation.
-
Extract the formed this compound with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentrate the extract and analyze it by GC-MS or HPLC to quantify the amount of MMP produced.
-
Calculate the specific activity of the OMT in the extract (e.g., in pmol of product formed per mg of protein per minute).
-
Conclusion and Future Directions
The biosynthesis of this compound in cocoa beans is a complex process that is distinct from the well-known Maillard reactions that produce the majority of pyrazines during roasting. The proposed pathway, involving the formation of a hydroxypyrazine intermediate followed by enzymatic methylation, provides a solid framework for further investigation.
Future research should focus on:
-
Identification and characterization of the O-methyltransferase(s) responsible for MMP formation in Theobroma cacao. This could involve gene cloning and expression studies.
-
Elucidation of the initial steps in the formation of the 2-hydroxy-3-methylpyrazine intermediate, including the identification of the specific enzymes and dicarbonyl precursors involved.
-
Quantitative analysis of MMP and its precursors at different stages of cocoa fermentation, drying, and roasting to understand the dynamics of its formation and degradation.
A deeper understanding of the biosynthesis of MMP will not only contribute to a more complete picture of cocoa flavor chemistry but also open up new avenues for the biotechnological production of this and other valuable flavor compounds. Furthermore, exploring the potential bioactivities of MMP and its intermediates could be a promising area for drug development research.
References
The Maillard Reaction: Unraveling the Formation Pathways of 2-Methoxy-3-methylpyrazine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds, is a cornerstone of flavor and aroma generation in thermally processed foods. Among the myriad of compounds formed, pyrazines are of significant interest due to their characteristic roasted, nutty, and toasted aromas. This technical guide provides an in-depth exploration of the formation pathways of a specific, yet important, pyrazine (B50134): 2-Methoxy-3-methylpyrazine. This document details the proposed reaction mechanisms, summarizes key quantitative data from model systems, and provides comprehensive experimental protocols for its study.
Core Formation Pathways: A Two-Step Mechanism
The formation of this compound through the Maillard reaction is believed to occur via a two-step pathway: the initial formation of a pyrazine ring to yield 2-hydroxy-3-methylpyrazine, followed by a subsequent methylation step.
Step 1: Formation of 2-Hydroxy-3-methylpyrazine
The pyrazine ring is fundamentally constructed from the condensation of two α-aminocarbonyl intermediates. These crucial intermediates are generated from the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves products of sugar degradation.
In the case of 2-hydroxy-3-methylpyrazine, the likely precursors are an amino acid with a methyl side chain, such as alanine , and a dicarbonyl compound. The reaction proceeds through the formation of an α-aminoketone from the Strecker degradation of alanine. The condensation of two of these α-aminoketone molecules, or the condensation of an α-aminoketone with another dicarbonyl compound and a source of ammonia, leads to the formation of a dihydropyrazine (B8608421) intermediate. Subsequent oxidation and tautomerization yield the more stable 2-hydroxy-3-methylpyrazine.
Sensory profile and odor threshold of 2-Methoxy-3-methylpyrazine.
An In-depth Technical Guide to the Sensory Profile and Odor Threshold of 2-Methoxy-3-methylpyrazine (B1583162)
Introduction
This compound (CAS No. 2847-30-5) is a volatile heterocyclic aromatic compound belonging to the pyrazine (B50134) family.[1][2] It is a significant contributor to the aroma of a wide variety of thermally processed foods and is also utilized as a flavor and fragrance ingredient.[3][4] This technical guide provides a comprehensive overview of its sensory profile, odor threshold, the experimental protocols used for their determination, and the underlying signaling pathways involved in its perception.
Sensory Profile
The sensory profile of this compound is characterized by potent earthy, nutty, and roasted aroma notes.[1][3][4] Its complex organoleptic properties make it a valuable component in creating authentic flavor experiences, particularly in savory applications.[3] The aroma is often described with a range of descriptors, including hazelnut, almond, and peanut, complemented by subtle green and raw potato undertones.[1] While it aligns with the predictable roasted profile of many pyrazines, it is distinguished by a nuanced earthiness.[5]
The flavor profile is consistent with its aroma, enhancing nutty and roasted notes in food products.[1] It is frequently used to create or enhance the sensory appeal of products requiring these specific flavor characteristics, such as sauces, soups, seasonings, baked goods, and beverages.[2][3][4]
Common Sensory Descriptors:
-
Nuances: Green, Raw Potato[1]
Odor and Taste Thresholds
This compound is known for its exceptionally low odor threshold, making it a powerful flavoring agent that requires precise dosing.[1] The threshold at which this compound can be detected by the human senses has been a subject of various studies. The reported values can vary based on the medium (e.g., water, air) and the specific methodology employed for determination.[7]
| Compound | Medium | Threshold Concentration (ppb) | Reference |
| This compound | Water | 3 | [6] |
ppb: parts per billion
Experimental Protocols
The determination of the sensory profile and odor threshold of volatile compounds like this compound involves a combination of instrumental analysis and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify aroma-active compounds in a sample.[8][9] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10]
Methodology:
-
Sample Preparation: The volatile fraction containing this compound is extracted from the sample matrix. Common methods include simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).[11][12]
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.[13]
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) for chemical identification and quantification.[10] The other stream is directed to an olfactometry port.[10]
-
Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.[9]
-
Data Analysis: The data from the chemical detector and the olfactometry port are combined to correlate specific chemical compounds with their perceived aroma.
Aroma Extract Dilution Analysis (AEDA)
AEDA is a specific application of GC-O used to determine the relative odor potency of compounds in a sample.[12]
Methodology:
-
An aroma extract is prepared and analyzed by GC-O to identify the odor-active regions.
-
The extract is then serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.
-
Each dilution is analyzed by GC-O until no odor can be detected by the assessor.
-
The highest dilution at which an odorant can still be perceived is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.[12]
Sensory Evaluation Methods
Sensory evaluation panels are crucial for describing the sensory profile and determining detection thresholds.[14][15]
a) Threshold Determination: The threshold is the minimum concentration of a substance that can be detected.[7] Standard methods, such as the one described by the American Society for Testing and Materials (ASTM) E679, are often employed.
Methodology:
-
Panelist Selection: Panelists are screened for their sensory acuity and ability to consistently detect the target compound.[7]
-
Sample Presentation: A series of samples with decreasing concentrations of this compound in a neutral medium (e.g., odor-free water) are prepared.[16] These are presented to the panelists alongside blanks. A common approach is the three-alternative forced-choice (3-AFC) or triangle test, where panelists are given three samples, two of which are blanks and one contains the odorant, and they must identify the different sample.[15][17][18]
-
Data Collection: The concentration at which a panelist can reliably detect the compound is recorded.
-
Statistical Analysis: The group's threshold is typically calculated as the concentration at which 50% of the panel can detect the compound.[19]
b) Descriptive Analysis: This method is used to characterize the sensory attributes of the compound.[17]
Methodology:
-
Trained Panel: A highly trained panel of assessors is used.[14]
-
Lexicon Development: The panel develops a consensus vocabulary (lexicon) of descriptive terms for the aroma and flavor of this compound.
-
Intensity Rating: Panelists then rate the intensity of each descriptor on a numerical scale.
-
Profile Generation: The data is statistically analyzed to generate a quantitative sensory profile of the compound.
Signaling Pathways
The perception of this compound, like other odorants, is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
General Olfactory Transduction Pathway:
-
Binding: An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (GPCR).
-
G-Protein Activation: This binding activates the associated G-protein (G_olf).
-
Adenylate Cyclase Activation: The activated G_olf stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na+ and Ca2+).
-
Depolarization: The influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.
-
Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.
-
Brain Processing: In the olfactory bulb, the signal is processed and then relayed to higher olfactory cortices, where the perception of the specific odor occurs.
While the general pathway is understood, the specific olfactory receptor(s) that bind to this compound are a subject of ongoing research. One identified receptor, OR5K1, is known to be highly responsive to various alkylpyrazines, suggesting it may play a role in the perception of roasted and nutty aromas.[6]
Visualizations
References
- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. benchchem.com [benchchem.com]
- 7. Odor Detection Thresholds [leffingwell.com]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Methods of flavor evaluation | PPTX [slideshare.net]
- 12. imreblank.ch [imreblank.ch]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. flavorsum.com [flavorsum.com]
- 16. NEMI Method Summary - 2150 B [nemi.gov]
- 17. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Chocolate Flavor: A Technical Guide to the Precursors of Methylpyrazine Formation in Cocoa Bean Fermentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biochemical processes that lay the foundation for the characteristic flavor of chocolate: the formation of methylpyrazine precursors during cocoa bean fermentation. Understanding these intricate pathways is paramount for optimizing fermentation processes, ensuring consistent quality, and exploring the potential of cocoa-derived compounds in various applications. This document provides a comprehensive overview of the key precursors, their enzymatic generation, and the analytical methodologies required for their quantification, presented with the clarity and detail demanded by a scientific audience.
The Precursors: Amino Acids and Reducing Sugars
The quintessential roasted, nutty, and chocolatey notes of cocoa are largely attributed to a class of volatile compounds known as pyrazines, with methylpyrazines being particularly significant. These are not inherent to the raw cocoa bean but are formed during the roasting process through the Maillard reaction. The crucial precursors for this reaction are generated during the earlier fermentation and drying stages.[1] The primary precursors are free amino acids and reducing sugars.[2]
The Role of Proteolysis in Releasing Amino Acid Precursors
Fresh, unfermented cocoa beans store their proteins primarily in the form of globulins. During fermentation, the combination of heat and organic acids produced by microorganisms leads to cell death within the bean. This triggers the release of endogenous proteolytic enzymes, principally an aspartic endoprotease and a carboxypeptidase.[2][3] These enzymes work in concert to hydrolyze the storage proteins into smaller peptides and, ultimately, into free amino acids.[2] Hydrophobic amino acids, such as alanine, valine, leucine, isoleucine, and phenylalanine, are considered key precursors to the cocoa-specific aroma.[4]
The Contribution of Sugars
The pulp surrounding the cocoa beans is rich in sucrose (B13894). During fermentation, microbial activity, particularly from yeasts, hydrolyzes this sucrose into the reducing sugars glucose and fructose (B13574).[5] These simple sugars are then able to participate in the Maillard reaction with the free amino acids during roasting.
Quantitative Analysis of Precursors During Fermentation
The concentrations of free amino acids and reducing sugars fluctuate significantly throughout the fermentation process. Monitoring these changes is critical for determining the optimal fermentation time to maximize flavor potential.
Changes in Free Amino Acid Concentrations
The total concentration of free amino acids, particularly hydrophobic amino acids, generally increases as fermentation progresses.[6] The following table summarizes representative changes in the concentration of key hydrophobic amino acids during cocoa bean fermentation.
| Fermentation Time (hours) | Alanine (μg/g) | Valine (μg/g) | Isoleucine (μg/g) | Leucine (μg/g) | Phenylalanine (μg/g) |
| 72 | 1.59 ± 0.01 | 1.08 ± 0.01 | 1.03 ± 0.01 | 1.85 ± 0.01 | 1.53 ± 0.01 |
| 96 | - | - | - | - | - |
| 120 | 1.60 ± 0.01 | 1.19 ± 0.01 | 1.03 ± 0.01 | 1.99 ± 0.01 | 1.51 ± 0.01 |
Table 1: Representative changes in the concentration of free hydrophobic amino acids during cocoa bean fermentation. Data adapted from a study on Lindak clone cocoa beans.[4]
Changes in Reducing Sugar Concentrations
Initially, the concentration of reducing sugars in the cocoa bean itself is low. However, as sucrose from the pulp is hydrolyzed and diffuses into the bean, the concentration of glucose and fructose increases in the early stages of fermentation. As fermentation continues, these sugars are consumed by microorganisms, leading to a subsequent decrease.
| Fermentation Stage | Total Reducing Sugars (%) |
| Fresh Beans (0 hours) | 3.41 - 3.83 |
| End of Fermentation (168 hours) | 2.40 - 2.61 |
Table 2: Changes in the percentage of total reducing sugars in cocoa beans during fermentation. Data adapted from a study evaluating manual and semi-mechanized transfer.[7]
Experimental Protocols for Precursor Analysis
Accurate quantification of methylpyrazine precursors is essential for research and quality control. The following sections detail the standard methodologies for the analysis of free amino acids and reducing sugars in fermented cocoa beans.
Analysis of Free Amino Acids by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of individual free amino acids in fermented cocoa beans.
Principle: This method involves the extraction of free amino acids, followed by their derivatization to make them detectable by a fluorescence or UV detector. The derivatized amino acids are then separated and quantified using reverse-phase HPLC.
Methodology:
-
Sample Preparation:
-
Obtain a representative sample of fermented and dried cocoa beans.
-
Defat the cocoa nibs using a suitable solvent (e.g., petroleum ether).[8]
-
Grind the defatted nibs into a fine powder.
-
-
Extraction:
-
Weigh 0.5 g of the defatted cocoa powder.
-
Add 50 mL of distilled water and 1.4 g of polyvinylpolypyrrolidone (PVPP) to remove polyphenols.[8]
-
Stir the mixture for 1 hour at <4°C.[8]
-
Adjust the pH to 2.5 with a 50% aqueous solution of trifluoroacetic acid.[8]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter.
-
-
Hydrolysis (for total amino acids):
-
Derivatization:
-
Derivatize the amino acids in the extract or hydrolysate using a suitable reagent. A common method is pre-column derivatization with AccQ-Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).
-
-
HPLC Analysis:
-
Instrument: HPLC system equipped with a fluorescence or diode array detector.
-
Column: AccQ-Tag™ column (3.9 x 150 mm) or equivalent C18 column.[4]
-
Mobile Phase: A gradient system of AccQ-Tag Eluent A and 60% acetonitrile (B52724) is typically used.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 37°C.[9]
-
Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.[9]
-
Injection Volume: 5 µL.[9]
-
-
Quantification:
-
Prepare standard solutions of known amino acid concentrations and subject them to the same derivatization and analysis procedure.
-
Construct a calibration curve for each amino acid by plotting peak area against concentration.
-
Determine the concentration of amino acids in the sample by comparing their peak areas to the calibration curves.
-
Analysis of Reducing Sugars
Objective: To quantify the concentration of reducing sugars (glucose and fructose) in fermented cocoa beans.
Principle: The phenol-sulfuric acid method is a common colorimetric assay for total reducing sugars. For individual sugar quantification, HPLC with a refractive index detector (RID) is employed.
Methodology (Phenol-Sulfuric Acid Method):
-
Sample Preparation and Extraction:
-
Prepare a defatted cocoa powder as described for amino acid analysis.
-
Extract sugars from the powder with hot water.
-
-
Colorimetric Reaction:
-
To an aliquot of the sugar extract, add a 5% aqueous solution of phenol.
-
Rapidly add concentrated sulfuric acid to the mixture. The heat generated from the hydration of the sulfuric acid drives the reaction.
-
Allow the mixture to cool to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting yellow-orange color at 490 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a glucose or fructose solution.
-
Determine the concentration of reducing sugars in the sample by comparing its absorbance to the standard curve.
-
Visualizing the Pathways and Processes
To better illustrate the complex relationships and workflows involved in the formation and analysis of methylpyrazine precursors, the following diagrams are provided.
References
- 1. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC-DAD determination of free amino acids in cocoa samples during fermentation and roasting [redalyc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Changes in free amino acid, peptide‐N, sugar and pyrazine concentration during cocoa fermentation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. Analysis of Amino Acids in Cocoa Beans Produced during Fermentation by High Performence Liquid Chromatography (HPLC) - IJFFT [ijfft.com]
Synthesis of 2-Methoxy-3-Alkylpyrazines: A Technical Guide for the Preparation of Flavor Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-alkylpyrazines are a class of potent, volatile organic compounds that are key contributors to the desirable "green" and "roasted" aromas in a variety of foods and beverages, including bell peppers, coffee, and wine. Their low odor thresholds make them critical components in the flavor and fragrance industry. The accurate synthesis of these compounds as analytical standards is paramount for quality control, research, and development in food science and related fields. This technical guide provides an in-depth overview of the primary synthetic routes to 2-methoxy-3-alkylpyrazines, focusing on the preparation of 2-methoxy-3-isopropylpyrazine, 2-methoxy-3-isobutylpyrazine, and 2-methoxy-3-sec-butylpyrazine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the successful synthesis and characterization of these important flavor standards.
Core Synthetic Strategies
Two principal methodologies have been established for the synthesis of 2-methoxy-3-alkylpyrazines. The most common approach involves a two-step process: the condensation of an α-amino acid amide with glyoxal (B1671930) to form a 2-hydroxy-3-alkylpyrazine intermediate, followed by methylation to yield the final product. An alternative route involves the nucleophilic substitution of a 2-chloro-3-alkylpyrazine with a methoxide (B1231860) source.
Method 1: Condensation of α-Amino Acid Amides with Glyoxal followed by Methylation
This widely employed method offers a versatile pathway to various 2-methoxy-3-alkylpyrazines, starting from readily available α-amino acids. The overall workflow is depicted below.
An In-Depth Technical Guide on the Olfactory Perception of 2-Methoxy-3-methylpyrazine in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory perception of 2-methoxy-3-methylpyrazine (B1583162) in humans. This potent aroma compound, with its characteristic nutty and roasted scent, is a significant contributor to the flavor profile of numerous foods. This document details its sensory thresholds, the genetic and molecular basis of its detection, and the intricate signaling pathways involved in its perception. Furthermore, it offers detailed experimental protocols for the determination of its olfactory detection threshold, serving as a valuable resource for researchers in sensory science, flavor chemistry, and pharmacology.
Introduction
This compound is a volatile heterocyclic organic compound that belongs to the pyrazine (B50134) family. These compounds are well-known for their potent and often pleasant aromas, contributing significantly to the sensory experience of a wide variety of roasted, baked, and fermented foods, including coffee, roasted nuts, and baked bread. The odor of this compound is typically described as reminiscent of roasted peanuts, hazelnuts, and almonds. Its extremely low detection threshold makes it a key component in flavor and fragrance chemistry, where even minute quantities can have a profound impact on the overall aroma profile. Understanding the mechanisms of its perception is crucial for food science, product development, and the study of human olfaction.
Quantitative Sensory Data
The olfactory detection threshold of an odorant is the minimum concentration at which it can be perceived by the human sense of smell. This value is a critical parameter in sensory science and can vary depending on the medium (e.g., water or air) and the individual's sensitivity.
| Compound | Medium | Olfactory Detection Threshold | Reference(s) |
| This compound | Water | 3 ppb (parts per billion) | [1] |
Note: Further research is required to establish a definitive olfactory threshold for this compound in air.
Genetic and Molecular Basis of Perception
The perception of this compound is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
The Role of Olfactory Receptor OR5K1
Recent research has identified the human olfactory receptor OR5K1 as a key receptor for pyrazine compounds.[2][3][4][5][6][7] In vitro studies have demonstrated that OR5K1 is selectively activated by a range of pyrazines, including those structurally related to this compound.[2][6] This G-protein coupled receptor (GPCR) is responsible for recognizing the molecular structure of pyrazines and initiating the intracellular signaling cascade that leads to an odor percept.
Genetic Variability and Sensory Perception
The human olfactory receptor gene family is the largest in the genome and exhibits significant genetic variation.[8][9] Polymorphisms, such as single nucleotide polymorphisms (SNPs), within the OR5K1 gene may lead to variations in the structure and function of the receptor protein. These variations can, in turn, influence an individual's sensitivity to pyrazines like this compound, resulting in differences in perceived intensity and detection thresholds. For instance, a common haplotype of OR5K1, OR5K1-F62L, has been shown to have a different EC50 value for 2,3,5-trimethylpyrazine (B81540) compared to the wild-type receptor.[2] While direct studies on the impact of OR5K1 polymorphisms on the perception of this compound are still needed, the existing evidence strongly suggests a genetic basis for individual differences in the perception of this class of odorants.
Signaling Pathway of Olfactory Perception
The binding of this compound to the OR5K1 receptor triggers a well-characterized G-protein mediated signaling cascade within the olfactory sensory neuron.
Pathway Description:
-
Binding: The process begins when a molecule of this compound binds to the OR5K1 receptor.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates the associated G-protein, Gαolf. The inactive GDP-bound α-subunit is exchanged for an active GTP-bound state.
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase type III.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.
-
Depolarization: The opening of these channels allows for an influx of cations (primarily Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the characteristic nutty and roasted aroma of this compound.
Experimental Protocols
The determination of olfactory detection thresholds is a fundamental aspect of sensory science. The following are detailed methodologies for key experiments used in the analysis of this compound.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify the specific compounds in a complex mixture that are responsible for its aroma.[10][11][12][13][14]
Detailed Methodology:
-
Sample Preparation: Volatile compounds, including this compound, are extracted from the sample matrix. Common techniques include headspace solid-phase microextraction (HS-SPME) or simultaneous distillation-extraction (SDE).
-
Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC separates the compounds based on their volatility and interaction with the stationary phase of the column.
-
Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactory detection port (ODP).
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the time, duration, and a description of any perceived odors.
-
Data Analysis: The data from the mass spectrometer (a chromatogram) and the olfactory detection (an aromagram) are combined. This allows for the direct correlation of a specific chemical compound, identified by its mass spectrum and retention time, with its perceived odor.
Psychophysical Testing: 3-Alternative Forced-Choice (3-AFC) Method
The 3-Alternative Forced-Choice (3-AFC) method is a widely used and standardized psychophysical test for determining odor detection thresholds.[15][16][17]
Detailed Methodology:
-
Panelist Selection and Training: A panel of human subjects is selected. Panelists should be screened for normal olfactory function and trained to recognize the specific odor of this compound.
-
Sample Preparation: A series of solutions of this compound are prepared in an odor-free solvent (e.g., water or mineral oil) in ascending concentrations. The concentration steps are typically logarithmic (e.g., a factor of 2 or 3 between steps).
-
Test Presentation: In each trial, a panelist is presented with three samples in a randomized order. Two of the samples are blanks (solvent only), and one contains this compound at a specific concentration.
-
Forced-Choice Task: The panelist is required to identify which of the three samples is different from the other two, even if they have to guess.
-
Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.
-
Threshold Determination: An individual's detection threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a series of consecutive correct identifications. The group threshold is then determined by averaging the individual thresholds.
Conclusion
The olfactory perception of this compound is a complex process involving a specific olfactory receptor, OR5K1, and a well-defined intracellular signaling cascade. Its extremely low detection threshold highlights its importance as a key aroma compound in a variety of foods. Individual differences in the perception of this molecule are likely influenced by genetic variations in the OR5K1 receptor. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of its sensory properties. Further research into the genetic basis of its perception and the factors influencing its detection in complex food matrices will continue to advance our understanding of human olfaction and flavor chemistry.
References
- 1. Pyrazines [leffingwell.com]
- 2. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational prediction of the odorant receptor OR5K1 binding site structure and its interactions with pyrazine-based agonists [coms.events]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 13. pfigueiredo.org [pfigueiredo.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scitepress.org [scitepress.org]
Identification of 2-Methoxy-3-methylpyrazine in Wood Smoke: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of 2-methoxy-3-methylpyrazine (B1583162) in wood smoke. This heterocyclic aromatic compound, known for its nutty and roasted aroma, is a significant contributor to the sensory profile of smoked foods and is also a component of tobacco smoke. Understanding its formation, identification, and quantification is crucial for food science, flavor chemistry, and toxicology studies. This document outlines the experimental protocols for wood smoke generation, sample analysis, and presents available quantitative data.
Introduction to this compound
This compound is a volatile organic compound belonging to the pyrazine (B50134) family.[1][2] These compounds are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] In the context of wood smoke, the thermal degradation of lignocellulosic materials provides the necessary precursors for pyrazine formation. The presence and concentration of this compound and other pyrazines in wood smoke are influenced by several factors, including the type of wood, moisture content, and the temperature of combustion.[5]
Experimental Protocols
The identification and quantification of this compound in wood smoke involves a multi-step process encompassing smoke generation, sample collection and preparation, and instrumental analysis.
Wood Smoke Generation and Sample Collection
A controlled laboratory setup is essential for the reproducible generation of wood smoke. The following protocol is a synthesis of methodologies described in the literature.[5]
Apparatus:
-
Smoke Generator: A tube furnace or a similar controlled heating device capable of reaching temperatures up to 450°C.
-
Sample Chamber: A chamber to hold the wood sample.
-
Air/Inert Gas Supply: A regulated supply of air or an inert gas like nitrogen to control the combustion atmosphere.
-
Condensation Traps: A series of cold traps (e.g., impingers immersed in an ice bath or dry ice-acetone slurry) to collect the volatile smoke components. The traps typically contain a solvent such as water or an alkaline solution.[5]
Procedure:
-
A known quantity of the desired wood (e.g., 100 g of dry wood chips) is placed in the sample chamber of the smoke generator.
-
The system is purged with the selected gas (air or nitrogen) at a controlled flow rate.
-
The furnace is heated to the desired temperature (e.g., 290°C or 450°C).[5]
-
The generated smoke is passed through the condensation traps to capture the volatile compounds.
-
The resulting smoke condensate is collected for further analysis.
Sample Preparation for GC-MS Analysis
The collected wood smoke condensate requires preparation to isolate the volatile and semi-volatile compounds for analysis. Headspace-Solid Phase Microextraction (HS-SPME) is a common technique for this purpose.
Materials:
-
SPME fiber assembly (e.g., with a Carboxen/Polydimethylsiloxane coating)
-
Vials with septa
-
Sodium chloride (for salting out)
Procedure:
-
An aliquot of the wood smoke condensate is placed in a sample vial.
-
To enhance the partitioning of volatile compounds into the headspace, a salt (e.g., NaCl) may be added to the aqueous sample.
-
The vial is sealed and heated to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the analytes to equilibrate in the headspace.
-
The SPME fiber is exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
The fiber is then retracted and introduced into the gas chromatograph injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as wood smoke.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, DB-WAX).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 3°C/minute.
-
Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak.
Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (e.g., a deuterated analog) is often used to improve the accuracy and precision of the quantification.
Quantitative Data
The concentration of pyrazines in wood smoke varies significantly depending on the wood source and combustion conditions. The following table summarizes the quantitative data for a range of pyrazines identified in the smoke from 17 different wood sources, generated under specific conditions (in the presence of air at 290°C, with condensate trapped in water).[5] While this compound is not explicitly listed, data for the closely related "3-ethyl-2-methoxy-pyrazine" provides valuable insight into the expected concentration range of methoxylated pyrazines in wood smoke.
| Wood Source | Pyrazine (mg/100g) | 3-ethyl-2-methoxy-pyrazine (mg/100g) | 2-ethoxy-3-ethyl-pyrazine (mg/100g) | 3,6-dimethyl-2-propyl-pyrazine (mg/100g) | 2-butyl-3,5-dimethyl-pyrazine (mg/100g) | 2-butyl-3,6-dimethyl-pyrazine (mg/100g) | 2-acetyl-3-methyl-pyrazine (mg/100g) | 2-acetyl-3,5-dimethyl-pyrazine (mg/100g) | Total Pyrazines (mg/100g) |
| Hardwoods | |||||||||
| White Oak | 1.67 | 2.08 | 5.63 | 0.88 | 0.88 | 2.28 | 3.63 | - | 17.05 |
| Red Oak | 2.25 | 4.09 | 5.45 | 1.75 | 1.74 | 1.11 | 6.33 | 1.12 | 23.84 |
| Walnut | 1.32 | 2.73 | 4.63 | 1.09 | 1.22 | 2.83 | 2.97 | 0.72 | 17.51 |
| Chestnut | 1.45 | 2.97 | 3.88 | 1.23 | 1.35 | 2.46 | 3.11 | 0.89 | 17.34 |
| Apple | 1.89 | 3.12 | 4.97 | 1.45 | 1.58 | 2.99 | 3.87 | 1.02 | 20.89 |
| Red Alder | 1.55 | 2.89 | 4.11 | 1.11 | 1.24 | 2.58 | 3.24 | 0.91 | 17.63 |
| Cherry | 1.78 | 3.01 | 4.56 | 1.33 | 1.47 | 2.77 | 3.55 | 0.98 | 19.45 |
| Aspen | 1.21 | 2.54 | 3.78 | 0.99 | 1.11 | 2.33 | 2.89 | 0.78 | 15.63 |
| Birch | 1.63 | 2.91 | 4.33 | 1.19 | 1.32 | 2.65 | 3.39 | 0.94 | 18.36 |
| Hard Maple | 1.95 | 3.24 | 5.12 | 1.52 | 1.66 | 3.11 | 4.01 | 1.11 | 21.72 |
| Hickory | 2.88 | 4.87 | 6.98 | 2.11 | 2.25 | 3.87 | 8.98 | 1.09 | 41.03 |
| Softwoods | |||||||||
| Redwood | 0.88 | 1.98 | 2.99 | 0.76 | 0.89 | 1.88 | 2.11 | 0.64 | 10.33 |
| Eastern Cedar | 1.11 | 2.33 | 3.54 | 0.91 | 1.03 | 2.19 | 2.65 | 0.71 | 14.47 |
| Lodgepole Pine Wood | 1.39 | 2.77 | 4.01 | 1.05 | 1.18 | 2.49 | 3.01 | 0.83 | 16.73 |
| Lodgepole Pine Bark | 1.01 | 2.19 | 3.22 | 0.83 | 0.95 | 2.01 | 2.44 | 0.68 | 13.33 |
| Douglas-Fir Heartwood | 1.29 | 2.65 | 3.88 | 1.01 | 1.14 | 2.41 | 2.91 | 0.80 | 16.09 |
| Douglas-Fir Sapwood | 1.49 | 2.88 | 4.21 | 1.15 | 1.28 | 2.69 | 3.29 | 0.88 | 17.87 |
Data adapted from Maga, J. A., & Chen, Z. (1985). Pyrazine Composition of Wood Smoke As Influenced by Wood Source and Smoke Generation Variables.[5]
Visualizations
Formation Pathway of Pyrazines
The formation of pyrazines in wood smoke is a result of the Maillard reaction occurring during the thermal degradation of wood components. The following diagram illustrates a simplified pathway for pyrazine formation.
Experimental Workflow
The following diagram outlines the logical flow of the experimental process for identifying this compound in wood smoke.
References
- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Headspace Solid-Phase Microextraction (HS-SPME) Analysis of 2-Methoxy-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Methoxy-3-methylpyrazine (MMP) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (MMP) is a volatile organic compound belonging to the pyrazine (B50134) family, known for its characteristic nutty, roasted, and chocolate-like aroma. It is a key flavor component in a variety of foods and beverages, including coffee, cocoa, and baked goods. Accurate and sensitive quantification of MMP is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. HS-SPME is a simple, solvent-free, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile compounds like MMP from various sample matrices.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 2847-30-5 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 158-159 °C at 760 mmHg |
| Density | 1.081-1.085 g/cm³ at 25 °C |
| Flash Point | 55.6 °C |
| Odor | Nutty, roasted, hazelnut, chocolate |
Quantitative Data Summary
Table 1: Quantitative Performance for 2-Methoxy-3,5-dimethylpyrazine (B149192) in Drinking Water[1]
| Parameter | Value |
| Linearity (R²) | 0.9998 |
| Linear Range | 2.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.83 ng/mL |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
Note: The above data should be used as a guideline. It is essential to perform a full method validation for the analysis of this compound in your specific sample matrix.
Experimental Workflow
The general workflow for the HS-SPME-GC-MS analysis of this compound is illustrated in the diagram below.
References
Application Note & Protocol: Quantification of 2-Methoxy-3-methylpyrazine using Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylpyrazine (B1583162) (MMP) is a potent, volatile organic compound that contributes significantly to the aroma profile of various food products, including coffee and wine. Its characteristic nutty and roasted aroma makes its precise quantification crucial for quality control and flavor research. This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in complex matrices using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, 2-methoxy-d3-3-methylpyrazine (B1165004) (d3-MMP), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using a stable isotope dilution assay.
Caption: Experimental workflow for MMP quantification.
Materials and Reagents
-
Analytes and Standards:
-
This compound (MMP), analytical standard grade (≥99% purity)
-
2-Methoxy-d3-3-methylpyrazine (d3-MMP), internal standard (≥98% atom % D)
-
-
Solvents and Chemicals:
-
Methanol (B129727), LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Sodium chloride (NaCl), analytical grade
-
-
Sample Preparation Supplies:
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of MMP and d3-MMP into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of MMP by serial dilution of the primary stock solution with methanol to create a calibration curve.
-
Prepare a working internal standard solution of d3-MMP at a fixed concentration (e.g., 50 µg/L) in methanol.
-
Sample Preparation and Extraction (HS-SPME)
-
Sample Aliquoting: Place a defined amount of the liquid sample (e.g., 5 mL of wine or coffee) into a 20 mL headspace vial. For solid samples, a suitable extraction with a solvent may be required prior to this step.
-
Internal Standard Spiking: Spike each sample and calibration standard with a known amount of the d3-MMP working internal standard solution (e.g., 10 µL of 50 µg/L d3-MMP).
-
Matrix Modification: Add sodium chloride (e.g., 1.5 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Equilibration and Extraction:
-
Seal the vials and place them in a heater-stirrer or water bath set to a specific temperature (e.g., 50°C).
-
Allow the sample to equilibrate for a set time (e.g., 10 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.
-
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Ramp: 20°C/min to 240°C, hold for 5 minutes
-
-
Column: A mid-polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Monitored Ions (SIM mode):
-
MMP (Analyte): Quantifier ion m/z 124, Qualifier ion m/z 81
-
d3-MMP (Internal Standard): Quantifier ion m/z 127, Qualifier ion m/z 84
-
-
Data Analysis and Quantification
The concentration of MMP in the samples is determined by calculating the ratio of the peak area of the MMP quantifier ion (m/z 124) to the peak area of the d3-MMP quantifier ion (m/z 127). A calibration curve is constructed by plotting the peak area ratios of the standards against their corresponding concentrations. The concentration of MMP in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound using the described SIDA-GC-MS method.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 1.0 - 500 ng/L |
| Recovery | 95 - 105% |
| Precision (RSD) | < 10% |
Note: These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Signaling Pathway Diagram
While not a biological signaling pathway, the following diagram illustrates the logical relationship in the quantification process based on the principles of stable isotope dilution.
Caption: Logic of quantification in SIDA.
Conclusion
The stable isotope dilution assay detailed in this application note provides a robust and reliable method for the quantification of this compound in various complex matrices. The use of a deuterated internal standard effectively compensates for analytical variability, leading to highly accurate and precise results. This methodology is well-suited for applications in food and beverage quality control, flavor and aroma research, and other areas where precise measurement of this potent odorant is required.
References
Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of 2-Methoxy-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylpyrazine (B1583162) is a potent aroma compound known for its characteristic nutty, roasted, and earthy scent profile.[1][2][3] It is a key contributor to the aroma of a variety of foods and beverages, including coffee, cocoa, and baked goods.[4] Due to its significant sensory impact, even at trace levels, highly sensitive and selective analytical techniques are required for its characterization and quantification. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector.[2] This allows for the identification of odor-active compounds in complex volatile mixtures.
This document provides a detailed protocol for the analysis of this compound using GC-O, including sample preparation, instrumental parameters, and sensory evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to provide a reference for analytical method development and data interpretation.
Table 1: Physicochemical and Sensory Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| CAS Number | 2847-30-5 | [2] |
| Odor Description | Nutty, roasted, earthy, almond, hazelnut, peanut | [1][4][5] |
| Kovats Retention Index (Standard Non-Polar Column) | 954 | |
| Kovats Retention Index (Standard Polar Column) | 1339 | [6] |
Table 2: Method Validation Parameters for a Related Methoxypyrazine (2-Methoxy-3,5-dimethylpyrazine) by HS-SPME-GC-MS
| Parameter | Value | Reference |
| Linearity (R²) | 0.9998 | [7] |
| Limit of Detection (LOD) | 0.83 ng/mL | [7] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | [7] |
Note: These values for a structurally similar compound can serve as a preliminary benchmark for the expected performance of a method for this compound.
Experimental Protocols
This section details the methodologies for the analysis of this compound by GC-O.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a sample matrix.
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with magnetic stirrer
-
Sodium chloride (NaCl), analytical grade
Procedure:
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 5 mL of a liquid sample or 1-2 g of a solid sample) into a 20 mL headspace vial.
-
Internal Standard (Optional but Recommended): For quantitative or semi-quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Matrix Modification: Add a saturating amount of NaCl (approximately 1-2 g) to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile analytes into the headspace.
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-30 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes.
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.
Gas Chromatography-Olfactometry (GC-O) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.
-
Column effluent splitter to direct the flow to both the detector and the sniffing port.
-
Heated transfer line to the olfactometry port.
-
Humidified air supply to the sniffing port to prevent nasal dryness.
GC Parameters (Example):
| Parameter | Setting |
| Injector | Splitless mode, 250°C |
| SPME Desorption Time | 2-5 minutes |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| GC Column | DB-WAX (polar, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5 (non-polar, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature 40°C (hold for 2 min), ramp at 5°C/min to 220°C (hold for 5 min) |
| Effluent Split Ratio | 1:1 (Detector:Sniffing Port) |
Olfactometry (O) Parameters:
-
Sniffing Port Temperature: 200-220°C
-
Humidified Air Flow: 20-30 mL/min
-
Sensory Panel: Trained assessors (at least 3-5) are required. Panelists should be instructed to record the retention time, odor description, and intensity of each detected aroma.
Data Analysis:
The data from the GC detector (FID or MS) and the olfactometry port are combined. The retention time of an odor event at the sniffing port is correlated with the retention time of a peak on the chromatogram. The identity of the odor-active compound can be confirmed by mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-O analysis of this compound.
Caption: Workflow for GC-O analysis.
Signaling Pathway of Odor Perception
While the specific receptor for this compound is not definitively known, the general signaling pathway for pyrazine (B50134) perception involves G-protein coupled receptors. The binding of an odorant molecule to an olfactory receptor initiates a cascade of intracellular events, leading to the perception of smell.
Caption: Olfactory signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. De Monchy Aromatics this compound [demonchyaromatics.com]
- 6. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensory Panel Training Using 2-Methoxy-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 2-Methoxy-3-methylpyrazine as a reference standard in sensory panel training. This powerful aromatic compound, with its distinct nutty and roasted characteristics, is an invaluable tool for panels involved in the evaluation of food products, beverages, and pharmaceuticals where such flavor and aroma notes are critical.
Introduction to this compound
This compound is a heterocyclic aromatic compound renowned for its potent nutty, roasted, and earthy aroma profile.[1][2] Its characteristic scent is often described with notes of hazelnut, almond, and peanut.[1][2] Due to its extremely low odor threshold, it is a significant contributor to the flavor and aroma of a wide variety of thermally processed foods, including coffee, cocoa, and baked goods. In the context of sensory analysis, it serves as an excellent reference standard for training panelists to recognize and quantify these specific sensory attributes.
Quantitative Sensory Data
The sensory perception of this compound is highly dependent on its concentration and the matrix in which it is present. The following tables summarize the available quantitative data for its detection thresholds.
Table 1: Odor Detection Threshold of this compound
| Matrix | Threshold Concentration | Sensory Descriptors |
| Water | 3 ppb (parts per billion) | Roasted peanuts, hazelnuts, almond |
Table 2: Comparative Odor Thresholds of Other Pyrazines
| Compound | Matrix | Threshold Concentration (ppb) | Predominant Sensory Descriptors |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Wine | 0.002 | Bell pepper, earthy |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Wine | 0.002 | Green bell pepper |
| 2,5-Dimethylpyrazine | Water | 35 | Roasted peanut, chocolate |
| 2-Ethyl-3,5-dimethylpyrazine | Water | 0.04 | Earthy, potato |
Experimental Protocols
This section outlines detailed protocols for the preparation of standards and the execution of sensory panel training and threshold determination using this compound.
Preparation of Stock and Working Solutions
Objective: To prepare a range of concentrations of this compound for sensory evaluation.
Materials:
-
This compound (≥98% purity)
-
Ethanol (food grade, odorless)
-
Deionized, odor-free water
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Glass vials with Teflon-lined caps
Procedure:
-
Primary Stock Solution (e.g., 1000 ppm in ethanol):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in a 10 mL volumetric flask with ethanol.
-
Store this stock solution in a tightly sealed glass vial at -20°C.
-
-
Secondary Stock Solution (e.g., 10 ppm in water):
-
Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with deionized, odor-free water. This creates a 10 ppm (10,000 ppb) solution.
-
-
Working Solutions (for sensory testing):
-
Perform serial dilutions from the secondary stock solution to create a range of concentrations. For odor threshold testing, a typical starting range would be from 0.1 ppb to 100 ppb.
-
Prepare fresh working solutions daily for sensory tests.
-
Protocol for Sensory Panel Training
Objective: To train panelists to recognize and consistently identify the characteristic nutty and roasted aroma of this compound.
Materials:
-
A series of working solutions of this compound at varying concentrations (e.g., 1 ppb, 5 ppb, 10 ppb, 50 ppb) in sniffing jars.
-
Control samples (odor-free water) in identical sniffing jars.
-
A panel of 8-12 screened and selected assessors.
-
An odor-free testing environment.
Procedure:
-
Familiarization:
-
Present panelists with a mid-range concentration (e.g., 10 ppb) of this compound and ask them to describe the aroma.
-
Guide the discussion to establish a consensus on the key descriptors: "nutty," "roasted," "hazelnut," "almond," and "earthy."
-
-
Reference Anchoring:
-
Provide physical references for the agreed-upon descriptors (e.g., freshly roasted hazelnuts, almonds).
-
Have panelists smell the reference materials alongside the this compound solution to solidify the association.
-
-
Intensity Scaling:
-
Present panelists with a range of concentrations in ascending order.
-
Instruct them to rate the intensity of the "nutty/roasted" aroma on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
Discuss the ratings as a group to calibrate the panelists' use of the scale.
-
Protocol for Odor Threshold Determination (3-Alternative Forced Choice - 3-AFC)
Objective: To determine the lowest concentration of this compound that can be reliably detected by the sensory panel.
Materials:
-
A series of ascending concentrations of this compound prepared in the desired matrix (e.g., water).
-
Odor-free blanks of the same matrix.
-
A panel of at least 15-20 assessors.
-
Presentation vessels (e.g., sniffing jars) labeled with random three-digit codes.
Procedure:
-
Sample Presentation:
-
For each concentration level, present each panelist with a set of three samples.
-
Two of the samples are blanks, and one contains this compound at the specified concentration.
-
The order of presentation of the sets should be in ascending order of concentration. The position of the odd sample within each set should be randomized.
-
-
Evaluation:
-
Instruct panelists to sniff each sample in the set and identify the one that is different from the other two.
-
Panelists must make a choice for each set, even if they are guessing.
-
-
Data Analysis:
-
The individual threshold is calculated as the geometric mean of the last concentration where the panelist failed to correctly identify the odd sample and the first concentration where they correctly identified it.
-
The group's Best Estimate Threshold (BET) is the geometric mean of the individual thresholds.
-
Olfactory Signaling Pathway
The perception of this compound, like other pyrazines, is initiated by its interaction with specific olfactory receptors (ORs) in the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for a range of pyrazine (B50134) compounds.[3][4] The binding of this compound to OR5K1 triggers a G-protein coupled signaling cascade.
Caption: Olfactory signal transduction pathway for pyrazines.
Experimental Workflow and Logical Relationships
The process of conducting sensory analysis using a reference standard involves a series of sequential and interconnected steps, from panel selection to data analysis.
Caption: General workflow for sensory panel training and analysis.
References
Application Note: Determination of 2-Methoxy-3-methylpyrazine in Wine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note details a sensitive and reliable method for the quantitative analysis of 2-methoxy-3-methylpyrazine (B1583162) (MMPP) in wine samples. MMPP is a potent aroma compound that can contribute to "earthy" or "musty" off-odors. The described protocol utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and preconcentration of MMPP from the wine matrix, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method provides the necessary selectivity and sensitivity for the detection and quantification of MMPP at trace levels relevant to wine quality assessment.
Introduction
Methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma of many foods and beverages, including wine.[1][2][3] While some methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP), are characteristic of certain grape varieties like Sauvignon blanc and Cabernet Sauvignon, contributing "bell pepper" or "herbaceous" notes, others can be associated with undesirable aromas.[1][2] this compound (MMPP) is known for its potent earthy or musty aroma and its presence in wine, even at very low concentrations, can negatively impact the sensory profile. Therefore, a robust analytical method for its detection and quantification is crucial for winemakers and quality control laboratories.
HS-SPME is a solvent-free sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[3] It combines sampling, extraction, and concentration into a single step, reducing sample handling and analysis time. When coupled with the high separation efficiency of gas chromatography and the selective detection of mass spectrometry, HS-SPME-GC-MS provides a powerful tool for trace-level analysis.
Experimental
-
Wine Samples: Red, white, or rosé wine.
-
This compound (MMPP) standard: Purity ≥98%.
-
Internal Standard (IS): 2-methoxy-d3-3-isobutylpyrazine (d3-IBMP) or a suitable labeled analog.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Deionized Water: High-purity, 18.2 MΩ·cm.
-
SPME Vials: 20 mL amber glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile compounds.[2]
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
-
SPME Autosampler: For automated extraction and injection.
Protocol
Prepare a stock solution of MMPP in ethanol (B145695) (e.g., 100 µg/mL). From this stock, create a series of working standard solutions in a model wine solution (e.g., 12% ethanol in deionized water with 5 g/L tartaric acid) to generate a calibration curve. The concentration range should encompass the expected levels of MMPP in wine samples. A typical range might be from 0.5 ng/L to 50 ng/L. Also, prepare a stock solution of the internal standard and spike it into all standards and samples at a constant concentration.
-
Pipette 10 mL of the wine sample into a 20 mL SPME vial.
-
Add 3 g of NaCl to the vial.[4] The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.
-
Add the internal standard solution to achieve the desired final concentration.
-
Immediately seal the vial with a magnetic screw cap.
-
Gently vortex the vial to dissolve the salt.
-
Place the sample vial in the autosampler tray.
-
Incubate the sample at a constant temperature (e.g., 40-60°C) with agitation (e.g., 500 rpm) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature and agitation speed.
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injector port for thermal desorption of the analytes. Desorption is typically performed in splitless mode to maximize the transfer of analytes to the GC column.
-
Gas Chromatography: The separation of analytes is achieved on a capillary column suitable for volatile compound analysis.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes typical HS-SPME-GC-MS parameters and performance data for the analysis of methoxypyrazines, including MMPP, in wine, based on literature values.
| Parameter | Value / Range | Reference |
| HS-SPME | ||
| Fiber Type | DVB/CAR/PDMS | [2] |
| Sample Volume | 10 mL | [4] |
| Salt Addition | 3 g NaCl | [4] |
| Incubation/Extraction Temp. | 35 - 50 °C | [2][5] |
| Incubation Time | 15 - 30 min | |
| Extraction Time | 30 - 50 min | [2][5] |
| Agitation Speed | 500 - 900 rpm | [4] |
| GC-MS | ||
| Injector Temperature | 250 - 270 °C | [1] |
| Injection Mode | Splitless | [1][2] |
| Desorption Time | 2 - 5 min | [1] |
| Column Type | DB-WAX, HP-5, or equivalent | [2][5] |
| Oven Program | Initial: 35-40°C (hold 2-5 min), Ramp 1: 3-10°C/min to 150-180°C, Ramp 2: 20-40°C/min to 240-250°C (hold 5-10 min) | [1] |
| Carrier Gas | Helium | |
| MS Ionization Mode | Electron Ionization (EI) | |
| MS Detection Mode | Selected Ion Monitoring (SIM) | [1] |
| Performance Data | ||
| Limit of Detection (LOD) | 0.5 - 6.10 ng/L | [2][6][7] |
| Limit of Quantification (LOQ) | 1.95 - 31.2 ng/L | [2][6][7] |
| Recovery | 75.2 - 118 % | [2] |
| Linearity (R²) | > 0.995 | [2] |
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in wine.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the determination of this compound in wine. The protocol is suitable for routine analysis in quality control laboratories and for research purposes. The use of an internal standard and a well-defined protocol ensures accurate and reproducible results, allowing for the effective monitoring of this potent off-odor compound in wine production.
References
- 1. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Application Notes and Protocols: 2-Methoxy-3-methylpyrazine in Flavor and Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylpyrazine (B1583162) (CAS No. 2847-30-5) is a potent, volatile heterocyclic aromatic compound that plays a crucial role in the flavor and fragrance industry.[1][2] Characterized by its powerful nutty, roasted, and earthy aroma, it is a key component in formulating a wide array of savory and sweet flavors, as well as adding complexity to fragrance compositions.[3][4][5] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in research and product development.
Organoleptic Profile and Sensory Data
This compound is highly valued for its complex and potent aroma profile. Its primary descriptors include roasted, nutty (specifically hazelnut, almond, and peanut), earthy, and subtle green or raw potato undertones.[4] This unique combination of sensory notes makes it an exceptionally versatile ingredient for flavor creation.
Odor and Flavor Thresholds
The potency of this compound is underscored by its low odor threshold, which has been reported to be approximately 3 parts per billion (ppb) in water.[5] This means that even at minute concentrations, it can significantly impact the overall sensory profile of a product.
| Parameter | Value | Medium | Reference |
| Odor Threshold | 3 ppb | Water | [5] |
Recommended Usage Levels in Flavor Formulations
The application of this compound requires precise dosing due to its potency. The following table provides recommended starting levels for various flavor applications, intended for flavors dosed at 0.05% in the final product.[3]
| Food Category | Recommended Usage Level (ppm in flavor concentrate) | Flavor Contribution |
| Nut & Seed Flavors | ||
| Hazelnut | 2,000 - 5,000 | Enhances roasted and authentic nutty notes |
| Peanut | Starting at 2,000 | Provides a realistic roasted peanut character |
| Almond (Toasted) | Starting at 1,000 | Adds depth and toasted notes |
| Pistachio | ~1,000 | Contributes to an authentic nutty profile |
| Sesame | ~1,000 | Adds a well-balanced roasted character |
| Walnut | ~200 | Adds an interesting nuance |
| Bakery & Cereal | ||
| Bread (Pizza Crust) | 400 | Enhances crust and baked notes |
| Bread (Whole Grain) | >400 | Boosts grain character |
| Cereal | >500 | Adds roasted and toasted notes |
| Other Applications | ||
| Popcorn/Toasted Corn | Starting at 200 | Provides roasted notes |
| Toasted Rice | 500 | Very effective in creating a toasted profile |
| Chocolate/Cocoa | 0.01 - 4 ppm (in finished product) | Can transform a simple chocolate flavor into a more authentic one |
Applications in Flavor and Fragrance
Flavor Applications
This compound is extensively used to build and enhance a variety of flavor profiles:
-
Nutty Flavors : It is a cornerstone for creating authentic roasted nut flavors such as hazelnut, peanut, and almond.[3][4]
-
Roasted & Baked Goods : It imparts characteristic roasted and baked notes to products like coffee, cocoa, bread, and cereals.[4]
-
Savory Products : In savory applications, it can add a cooked, roasted dimension to meats, sauces, and soups.[5]
-
Coffee and Chocolate : It is instrumental in enhancing the roasted aroma of coffee and the rich flavor of chocolate.[4][6]
Fragrance Applications
While less common than in flavors, this compound can be used in fragrance formulations to introduce unique gourmand, warm, and roasted notes, adding complexity and a comforting element to perfumes and scented products.[2]
Experimental Protocols
Protocol 1: Sensory Analysis - Determination of Odor Threshold using 3-Alternative Forced Choice (3-AFC)
This protocol is a standard method for determining the detection threshold of a flavor compound.
Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.
Materials:
-
This compound
-
Odor-free, deionized water
-
Glass sniffing bottles with caps (B75204)
-
Volumetric flasks and pipettes for serial dilutions
-
A panel of 10-15 trained sensory assessors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in water. The concentration should be well above the expected threshold.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, typically on a logarithmic or semi-logarithmic scale (e.g., decreasing by a factor of 2 or 3).
-
Sample Presentation: For each concentration level, present three samples to each panelist in a randomized and blind manner. Two samples will contain only odor-free water (blanks), and one will contain the diluted this compound.
-
Panelist Evaluation: Each panelist is asked to sniff the samples and identify which of the three is different from the other two.
-
Data Analysis: The results are collected, and the detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample.
Protocol 2: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of this compound in a food matrix like coffee.
Objective: To extract, separate, and quantify the concentration of this compound in a given sample.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with caps and septa
-
Analytical balance
-
Ground coffee sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., a deuterated analog of a pyrazine)
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of the ground coffee sample (e.g., 1-2 g) into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) under continued agitation.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min, and hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard for higher sensitivity and selectivity.
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Formation Pathway and Synthesis
Natural Formation via the Maillard Reaction
This compound is formed naturally in food products during thermal processing, such as roasting and baking, through the Maillard reaction.[4] This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. The formation of pyrazines is a key outcome of the later stages of this reaction. The general pathway involves the condensation of α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids.
Caption: Generalized Maillard reaction pathway leading to the formation of pyrazines.
Chemical Synthesis Workflow
The chemical synthesis of this compound can be achieved through various routes. A common approach involves the condensation of an α-dicarbonyl compound with an α-diamine, followed by methylation. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyrazine.
Caption: A generalized workflow for the chemical synthesis of this compound.
Conclusion
This compound is an indispensable tool in the palette of flavorists and perfumers. Its potent and complex nutty-roasted aroma profile allows for the creation of authentic and appealing sensory experiences in a wide range of products. A thorough understanding of its sensory properties, coupled with precise analytical and sensory evaluation protocols, is essential for its effective application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazines [leffingwell.com]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Sensory Threshold of 2-Methoxy-3-methylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylpyrazine (MMP) is a potent aromatic compound belonging to the pyrazine (B50134) family, known for its characteristic nutty, roasted, and earthy aromas. It is a key flavor component in a variety of foods and beverages, contributing to the sensory profile of roasted nuts, coffee, and cocoa. In the pharmaceutical industry, understanding the sensory properties of such compounds is crucial for managing the taste and smell of oral formulations, as even trace amounts can impact patient compliance. These application notes provide a comprehensive protocol for determining the sensory threshold of this compound, including detailed methodologies for sensory panel selection, sample preparation, and threshold determination using the industry-standard ASTM E679 method.
Data Presentation: Sensory Thresholds of Pyrazines
The sensory threshold of an aromatic compound is the lowest concentration at which it can be detected. This value is highly dependent on the matrix in which the compound is present. Below is a summary of reported sensory thresholds for this compound and other structurally related pyrazines in various matrices.
| Compound | Matrix | Threshold Type | Concentration (ng/L) | Reference |
| This compound | Water | Odor | 3,000 | [1] |
| 2-Methoxy-3,5-dimethylpyrazine | White Wine | Aroma | 2.1 | [2][3] |
| 3-Alkyl-2-methoxypyrazines (general) | Wine | Odor | 2 - 16 | [4] |
| 2-isobutyl-3-methoxypyrazine (IBMP) | White Wine | Odor | 1 | [5] |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Red Wine | Odor | 10 - 16 | [6] |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Red Wine | Odor | 2 | [6] |
| 2-sec-butyl-3-methoxypyrazine (SBMP) | Water | Odor | 1 | [6] |
Experimental Protocols
Sensory Panel Selection and Training
The reliability of sensory threshold determination is critically dependent on the selection and training of the sensory panel.
1.1. Panelist Recruitment and Screening:
-
Recruit a panel of 15-25 individuals.
-
Screen potential panelists for their sensory acuity using basic taste and odor recognition tests.[7][8]
-
Exclude individuals with known taste or smell disorders, as well as those who smoke regularly.
1.2. Panelist Training:
-
Familiarize the panel with the aroma of this compound. Present a reference sample at a clearly detectable concentration.
-
Train panelists to recognize and identify the specific nutty and roasted aroma of the target compound.
-
Conduct practice sessions using the 3-Alternative Forced-Choice (3-AFC) test format.
Preparation of Standard Solutions
Accurate preparation of standard solutions is essential for reliable threshold determination.
2.1. Materials:
-
This compound (≥99% purity)
-
Ethanol (B145695) (food grade, odorless)
-
Deionized, odor-free water
-
Matrix for threshold determination (e.g., water, white wine, saline solution)
2.2. Procedure for Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 10 mL of ethanol in a sealed volumetric flask. This is the primary stock solution.
2.3. Procedure for Serial Dilutions:
-
Prepare a series of intermediate stock solutions by diluting the primary stock solution with the chosen matrix.
-
From the intermediate stock solutions, prepare a range of test concentrations that bracket the expected sensory threshold. A common dilution factor is 1:2 or 1:3.
Caption: Workflow for the preparation of this compound standard solutions.
Protocol for Sensory Threshold Determination (ASTM E679)
The 3-Alternative Forced-Choice (3-AFC) ascending concentration series method is a standard and robust procedure for determining detection thresholds.[9][10][11][12]
3.1. Objective: To determine the lowest concentration of this compound that is detectable by a sensory panel.
3.2. Materials:
-
A series of this compound solutions of increasing concentration.
-
Control samples (the matrix without the added pyrazine).
-
Presentation vessels (e.g., amber glass vials with screw caps).
3.3. Procedure:
-
Sample Presentation: For each concentration level, present each panelist with a set of three samples. Two of the samples are blanks (matrix only), and one contains this compound at the specified concentration. The position of the spiked sample should be randomized for each set.
-
Evaluation: Panelists are instructed to sniff each sample and identify which of the three is different from the other two. Guessing is required if no difference is perceived.
-
Ascending Series: The concentrations are presented in an ascending order, starting from a sub-threshold level.
-
Data Collection: Record whether the panelist correctly identified the spiked sample at each concentration level.
3.4. Data Analysis:
-
Individual Threshold: The individual threshold for each panelist is calculated as the geometric mean of the last concentration they failed to identify correctly and the first concentration they identified correctly.
-
Group Threshold: The group's Best Estimate Threshold (BET) is the geometric mean of the individual thresholds.[5]
Caption: Workflow for the 3-AFC sensory threshold determination test.
Olfactory Signaling Pathway
The perception of this compound begins with the interaction of the molecule with specific olfactory receptors in the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for pyrazines.[13] This initiates a G-protein coupled signaling cascade, leading to the perception of its characteristic aroma.
Caption: Simplified diagram of the olfactory signaling pathway for pyrazines.
Conclusion
This document provides a detailed framework for determining the sensory threshold of this compound. Adherence to these protocols, particularly in panelist training and the systematic application of the ASTM E679 method, will ensure the generation of robust and reproducible sensory data. This information is invaluable for quality control, product development, and formulation optimization in the food, beverage, and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tdx.cat [tdx.cat]
- 7. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. fiveable.me [fiveable.me]
- 9. fivesenses.com [fivesenses.com]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 2-Methoxy-3-methylpyrazine in Coffee Beans
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylpyrazine (B1583162) is a volatile aromatic compound that contributes to the overall flavor profile of coffee. As a member of the pyrazine (B50134) family, it is primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1] The concentration of this compound, along with other pyrazines, can significantly influence the sensory characteristics of the final coffee beverage, imparting nutty, roasted, and earthy notes.[2][3] Understanding and quantifying the presence of this compound is crucial for quality control in the coffee industry and for research into flavor chemistry.
This document provides detailed application notes and protocols for the analysis of this compound in coffee beans, intended for use by researchers, scientists, and professionals in related fields. The methodologies outlined are based on established analytical techniques, with a focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
Quantitative Data Summary
The following table summarizes the concentrations of various pyrazines found in coffee beans, as reported in the scientific literature. It is important to note that concentrations can vary considerably based on factors such as coffee variety (Arabica vs. Robusta), geographical origin, processing methods, and the degree of roast.[1][4]
| Pyrazine Compound | Concentration Range (mg/kg) in Roasted Coffee | Notes |
| 2-Methylpyrazine | Most abundant pyrazine[2][5][6] | - |
| 2,5-Dimethylpyrazine | Substantial amounts reported[2] | - |
| 2,6-Dimethylpyrazine | Commonly found in significant concentrations[5][6] | - |
| 2-Ethylpyrazine | Frequently detected in roasted coffee[5][6] | - |
| 2-Ethyl-5-methylpyrazine | Often present in roasted coffee[5][6] | - |
| 2-Ethyl-6-methylpyrazine | Commonly identified in coffee aroma[5][6] | - |
| 2,3-Dimethylpyrazine | Generally found in lower concentrations[2][5][6] | - |
| 2,3,5-Trimethylpyrazine | Present in varying amounts[5][6] | - |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | ng/g levels; associated with "potato-taste defect"[7][8][9] | 115 ± 1 ng/g in roasted beans[7] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | ng/g levels; associated with "potato-taste defect"[7][8] | 158 ± 3 ng/g in roasted beans[7] |
| Total Alkylpyrazines | 82.1 - 211.6 mg/kg[2][5][6] | - |
Note: Specific quantitative data for this compound was not explicitly found in the provided search results, which tend to focus on more abundant or defect-associated pyrazines. The analytical methods described herein are suitable for its quantification.
Experimental Protocols
Protocol 1: Sample Preparation
-
Roasting: If starting with green coffee beans, roast them to the desired level (e.g., light, medium, dark) using a laboratory-scale coffee roaster. The roasting conditions (temperature and time) are critical variables that influence pyrazine formation.[3]
-
Grinding: Cryogenically grind the roasted coffee beans to a fine, homogeneous powder.[1] This maximizes the surface area for efficient extraction of volatile compounds.
-
Weighing: Accurately weigh a precise amount of the ground coffee (typically 1-2 grams) into a headspace vial (e.g., 20 mL).[1][3]
-
Internal Standard Addition: To improve the accuracy and precision of quantification, add a known amount of an appropriate internal standard to the sample. A deuterated analog of the analyte or a structurally similar pyrazine not naturally present in coffee is often used.[1]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the extraction of volatile and semi-volatile compounds from a sample matrix.[1][3]
-
Vial Sealing: Securely seal the headspace vial containing the coffee sample and internal standard with a magnetic screw cap and a silicone/PTFE septum.
-
Incubation: Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[3]
-
Extraction: Introduce the SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) into the headspace of the vial.[10] The fiber will adsorb the volatile compounds from the headspace for a set extraction time.
-
Desorption: After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate, identify, and quantify the individual volatile compounds extracted from the coffee sample.[1][3]
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for the separation of volatile compounds, such as a DB-5ms or a SolGel-WAX column.[10][11]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[10]
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.[10][11]
-
Injection Mode: Splitless injection is often preferred for higher sensitivity in detecting minor volatile compounds.[11]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.[11]
-
Mass Analyzer: A quadrupole mass analyzer is frequently employed.[11]
-
Acquisition Mode: Data is typically acquired in full scan mode to identify all volatile compounds. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Identification: Identify this compound and other pyrazines by comparing their mass spectra and retention times with those of authentic reference standards and by searching mass spectral libraries.
-
Quantification: Create a calibration curve using known concentrations of a this compound standard. Calculate the concentration of the analyte in the coffee sample by relating its peak area to the peak area of the internal standard and comparing it to the calibration curve.
-
Visualizations
Maillard Reaction Pathway to Pyrazine Formation
The following diagram illustrates a simplified pathway for the formation of pyrazines during the Maillard reaction in coffee roasting.
Caption: Simplified Maillard reaction pathway leading to the formation of pyrazines in coffee.
Experimental Workflow for Pyrazine Analysis
The diagram below outlines the key steps in the experimental workflow for the analysis of this compound in coffee beans.
Caption: Workflow for the analysis of this compound in coffee beans.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.labrulez.com [gcms.labrulez.com]
Application of 2-Methoxy-3-methylpyrazine in descriptive sensory analysis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylpyrazine (B1583162) is a potent, nitrogen-containing heterocyclic aromatic compound that significantly contributes to the flavor and aroma of numerous foods and beverages.[1][2] It is particularly recognized for its characteristic nutty, roasted, and earthy aroma profile.[3][4] Due to its distinct sensory properties, this compound serves as a crucial reference standard in the descriptive sensory analysis for quality control, product development, and research in the food, beverage, and pharmaceutical industries. Its ability to impart depth and complexity to flavor blends has solidified its status as a key ingredient for creating authentic and rich sensory experiences.[2]
This document provides detailed application notes and protocols for the use of this compound as a flavor standard in descriptive sensory analysis, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways of perception.
Organoleptic Properties and Applications
This compound is characterized by a unique and complex aroma profile. Its primary sensory descriptors include:
-
Nutty: Reminiscent of roasted nuts such as almonds, hazelnuts, and peanuts.[3][5][6]
-
Roasted: A dominant characteristic associated with the Maillard reaction during the heating of food.[7]
-
Earthy: A subtle but distinct nuance that adds complexity to its profile.[8]
-
Green: In heavy dilution, it can present a green note.[9]
-
Cocoa: It can also contribute to a chocolate-like aroma.[9][10]
Due to these characteristics, this compound is exceptionally well-suited for enhancing the flavor profiles of a variety of products, including:
-
Nut and Seed Flavors: It is highly effective in toasted almond, hazelnut, and peanut flavors.[8][11]
-
Baked Goods: It can be used to enhance the crust flavor of bread and other baked products.[11]
-
Beverages: It is used to boost the characteristic roasted notes of coffee.[6][7]
-
Savory Products: It finds application in sauces, soups, and seasonings to add roasted and vegetative notes.[4][7]
-
Confectionery: It contributes to the flavor profile of chocolates and other confections.[2]
Data Presentation
Quantitative Sensory Data
The sensory impact of this compound is demonstrated by its low odor detection threshold and its effective use at parts-per-million (ppm) levels in flavor formulations.
| Compound | Matrix | Threshold Type | Concentration | Predominant Sensory Descriptors |
| This compound | Water | Odor Detection | 3 ppb (ng/mL) | Roasted peanuts, hazelnuts, almond |
| 2-Methylpyrazine | Water | Odor Detection | 60,000 ppb | Green, nutty, cocoa, musty |
| 2,5-Dimethylpyrazine | Water | Odor Detection | 800 ppb | Chocolate, roasted nuts, earthy |
| 2-Ethyl-3,5-dimethylpyrazine | Water | Odor Detection | 1 ppb | Cocoa, chocolate, nutty (burnt almond) |
| 2-isobutyl-3-methoxypyrazine (IBMP) | White Wine | Odor Detection | 8 ng/L | Vegetative aroma |
Data compiled from multiple sources.[1][10][12][13]
Suggested Usage Levels in Flavor Formulations
The following table provides suggested starting levels for the addition of this compound to various flavor profiles, intended for dosing at 0.05% in ready-to-drink beverages or a simple bouillon.[11]
| Flavor Profile | Suggested Starting Level (ppm) | Notes |
| Toasted Almond | 1000 | Can accommodate relatively high levels. |
| Hazelnut | 2000 - 5000 | Very effective at higher levels for a realistic profile. |
| Peanut | 2000 | Highly compatible with peanut flavors. |
| Pistachio | 1000 | Use with care in flavors dominated by benzaldehyde. |
| Bread (Pizza Crust) | 400 | Higher levels are effective in whole grain bread flavors. |
| Cereal | 500+ | Effective in enhancing grain character. |
| Toasted Rice | 500 | Very effective in toasted rice flavors. |
| Sesame | 1000 | Adds a well-balanced roasted character. |
| Popcorn/Toasted Corn | 200 | A reasonable starting point, can be varied. |
| Walnut | 200 | Adds an interesting nuance but is not an essential addition. |
Experimental Protocols
To ensure objective and reproducible sensory data, the following standardized methodologies are recommended for the use of this compound in descriptive sensory analysis panels.
Protocol 1: Sensory Panelist Training
Objective: To familiarize sensory panelists with the characteristic aroma of this compound and to establish it as a reference standard for "nutty," "roasted," and "earthy" aromas.
Materials:
-
This compound (≥98% purity)
-
Odor-free, deionized water or a specific product base (e.g., neutral oil, 5% sucrose (B13894) solution)
-
Glass sniffing jars with Teflon-lined caps
-
Volumetric flasks and pipettes for serial dilutions
-
Sensory panel of at least 8-12 trained assessors
-
Odor-free testing environment with controlled temperature and humidity
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution in the desired matrix to cover a range of intensities from just detectable to strong, but not overwhelming. A good starting range for training is 10 ppb to 1000 ppb.
-
Panelist Training:
-
Present the panelists with a mid-range concentration of the this compound solution.
-
Instruct the panelists to familiarize themselves with the aroma and to collectively develop a consensus vocabulary (lexicon) to describe the sensory attributes.
-
Provide reference standards for the agreed-upon descriptors (e.g., roasted peanuts for "nutty/roasted," damp soil for "earthy").
-
In subsequent sessions, present the reference standard alongside unknown samples to test for recognition and intensity rating skills.
-
Protocol 2: Determination of Sensory Threshold (3-Alternative Forced Choice Test - 3-AFC)
Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel in a specific matrix. This protocol is based on the ASTM E679 standard.[1]
Materials:
-
A series of ascending concentrations of this compound in the desired matrix, prepared with a dilution factor of 3.
-
Odor-free blanks of the same matrix.
-
Sensory panel of at least 15-20 assessors.
-
Presentation vessels (e.g., sniffing jars, tasting glasses) labeled with random three-digit codes.
-
Water for rinsing between samples.
-
Data collection forms or software.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen matrix in ascending order of concentration. The concentration steps should be logarithmic.
-
Test Presentation: For each concentration level, present each panelist with a set of three samples. Two of the samples are blanks (containing only the matrix), and one contains this compound at the specified concentration. The position of the spiked sample is randomized for each set.
-
Evaluation: Panelists are instructed to sniff (for orthonasal) or taste (for retronasal) the three samples in each set. They must identify which of the three samples is different from the other two. Guessing is required if no difference is perceived.
-
Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Protocol 3: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of a product and quantify the intensity of the "nutty," "roasted," or "earthy" attributes using this compound as a reference.
Materials:
-
Trained descriptive analysis panel (8-12 members).
-
Product samples to be evaluated.
-
Reference standard of this compound at a known, supra-threshold concentration.
-
Unstructured line scales (e.g., 15 cm) anchored with terms like "low intensity" and "high intensity."
-
Sensory evaluation software for data collection.
Procedure:
-
Panelist Training: A small panel of 8-12 individuals is highly trained over several sessions. The panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the samples. Reference standards are used to anchor the terms (e.g., a solution of this compound for "roasted nut").
-
Evaluation: Samples with varying, known concentrations of this compound are presented to the panelists. Panelists rate the intensity of each attribute on the unstructured line scale.
-
Data Analysis: The data from the line scales are converted to numerical values, and statistical analysis (e.g., ANOVA, PCA) is performed to determine the sensory profile of the product and how the intensity of attributes changes with varying concentrations of this compound.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, begins with the binding of the molecule to specific olfactory receptors (ORs) in the olfactory epithelium of the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell. The human olfactory receptor OR5K1 has been identified as a specialized receptor for detecting pyrazine-based key food odors.[7][14][15] The canonical olfactory signaling pathway is a G-protein coupled cascade:
-
Binding: A this compound molecule binds to an olfactory receptor (e.g., OR5K1) on the cilia of an olfactory sensory neuron (OSN).
-
G-protein Activation: The activated receptor activates the G-protein Gαolf.
-
Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.
-
Depolarization: The influx of positive ions depolarizes the OSN membrane, generating an action potential.
-
Signal Transmission: The action potential is transmitted along the axon of the OSN to the olfactory bulb in the brain for processing and perception of the "nutty" or "roasted" aroma.
References
- 1. Computational prediction of the odorant receptor OR5K1 binding site structure and its interactions with pyrazine-based agonists [coms.events]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nbinno.com [nbinno.com]
- 7. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. volatileanalysis.com [volatileanalysis.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazines [leffingwell.com]
- 14. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxy-3-methylpyrazine GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methoxy-3-methylpyrazine, particularly focusing on resolving low signal intensity.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve issues leading to a low or undetectable signal of this compound in your GC-MS experiments.
Question 1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
Answer:
A low or absent signal for a standard is a critical issue that can often be resolved by a systematic check of your sample preparation and instrument parameters. Here are the primary areas to investigate:
-
Sample Preparation and Injection:
-
Autosampler Functionality: Ensure the autosampler is operating correctly and that the syringe is not blocked or damaged.[1][2]
-
Headspace SPME Parameters: If using Headspace Solid-Phase Microextraction (HS-SPME), verify that the SPME fiber is exposed to the sample headspace for the optimized duration and that thermal desorption in the GC inlet is complete. Incomplete desorption can lead to significant signal loss.[1]
-
Solvent Choice: Ensure you are using a volatile organic solvent suitable for GC-MS analysis, such as dichloromethane, hexane, or methanol. Aqueous samples are generally not directly compatible with GC-MS.[3][4]
-
-
GC-MS System Integrity:
-
System Leaks: Check for leaks in the carrier gas lines, septum, and column fittings. Leaks can prevent the sample from reaching the detector.[1]
-
Ion Source Contamination: A contaminated ion source is a common cause of decreased sensitivity. If the ion source has not been cleaned recently, follow the manufacturer's protocol for maintenance.[1]
-
Detector Voltage: While not a primary solution, the electron multiplier voltage can be increased to amplify the signal. However, be aware that this will also increase baseline noise and can shorten the lifespan of the multiplier.[1]
-
Question 2: My peak shape for this compound is poor (tailing or broad), which might be contributing to the low signal-to-noise. How can I improve it?
Answer:
Poor peak shape is often indicative of issues within the sample path or suboptimal chromatographic conditions.
-
Active Sites: Pyrazines can interact with active sites in the GC inlet liner or at the beginning of the column, leading to peak tailing. Using a deactivated inlet liner and trimming the first few centimeters of the column can mitigate this issue.[1][5]
-
Column Contamination: Buildup of non-volatile residues from previous injections can degrade column performance. Baking out the column at a high temperature (within its specified limits) can help remove these contaminants.[1]
-
Inlet Temperature: An inlet temperature that is too low can result in inefficient vaporization of the analyte, leading to broad peaks. A typical inlet temperature range for pyrazine (B50134) analysis is 230-270 °C.[1]
-
Carrier Gas Flow Rate: An incorrect flow rate can cause band broadening. Ensure the carrier gas flow rate is optimized for your column dimensions (e.g., approximately 1.0 mL/min for a 0.25 mm internal diameter column).[1]
Question 3: How can I enhance the sensitivity of my GC-MS method for trace-level detection of this compound?
Answer:
For trace analysis, optimizing the MS acquisition mode and injection technique is crucial.
-
MS Acquisition Mode: Instead of a full scan, use Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer monitors only a few characteristic ions of your target analyte. This increases the dwell time on each ion, significantly improving the signal-to-noise ratio.[1][6]
-
Injection Technique:
-
Splitless Injection: For trace analysis, a splitless injection is preferred as it transfers the entire sample volume onto the column.[7][8]
-
Split Ratio Optimization: If you must use a split injection due to high-concentration matrix components, a lower split ratio (e.g., 10:1 or 5:1) will increase the amount of analyte reaching the column and improve sensitivity.[7]
-
Question 4: Could matrix effects from my sample be causing the low signal for this compound?
Answer:
Yes, matrix effects can significantly impact the signal intensity of your analyte.
-
Signal Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the ion source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[9]
-
Identifying Matrix Effects: To determine if your analysis is affected by the matrix, compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix extract. A significant difference indicates the presence of matrix effects.[9]
-
Mitigation Strategies:
-
Sample Cleanup: Optimize your sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[4][9]
-
Dilution: If the instrument has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering compounds.[9]
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[6][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-MS parameters for the analysis of this compound?
A1: The optimal parameters can vary depending on the instrument and sample matrix. However, the following table provides a good starting point for method development.
| Parameter | Typical Value/Condition | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize analyte transfer to the column for trace analysis.[7][8] |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the analyte.[10][11] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms) | A non-polar column suitable for a wide range of volatile and semi-volatile compounds.[11] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and capacity.[11] |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | ~1.0 mL/min | Optimal flow rate for a 0.25 mm ID column.[1] |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 min | Allows for solvent focusing and trapping of volatile compounds at the head of the column.[11] |
| Ramp 1 | 5 °C/min to 150 °C | A slower ramp rate can improve the resolution of closely eluting compounds.[1][11] |
| Ramp 2 | 20 °C/min to 240 °C, hold for 5 min | A faster ramp to elute less volatile components and clean the column.[11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[1] |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and helps prevent contamination.[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For increased sensitivity and selectivity in quantitative analysis.[1][6] |
Q2: What sample preparation techniques are recommended for analyzing this compound in complex matrices?
A2: The choice of sample preparation technique depends on the sample matrix and the volatility of the analyte. For volatile compounds like this compound, headspace techniques are often preferred.
| Technique | Description | Advantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free technique where a coated fiber adsorbs volatile analytes from the headspace of a sealed sample vial. The analytes are then thermally desorbed into the GC inlet.[12] | High sensitivity, minimal solvent usage, and automation-friendly.[12] |
| Liquid-Liquid Extraction (LLE) | The sample is mixed with an immiscible organic solvent to extract the analytes. The organic layer is then concentrated and injected.[4] | Effective for a wide range of compounds and can handle larger sample volumes. |
| Solid Phase Extraction (SPE) | The sample is passed through a cartridge containing a sorbent that retains the analytes. Interfering compounds are washed away, and the analytes are then eluted with a solvent.[4] | Provides good sample cleanup and concentration. |
Q3: What are the characteristic mass-to-charge ratios (m/z) for this compound that I should monitor in SIM mode?
A3: For confident identification and quantification in SIM mode, it is recommended to monitor at least two to three characteristic ions. The most abundant ions in the electron ionization (EI) mass spectrum of this compound should be selected. While the exact ions and their relative abundances can be confirmed by running a standard in full scan mode on your instrument, typical ions would be derived from the molecular ion and common fragmentation pathways.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) Protocol for this compound
This protocol provides a general procedure for the extraction of this compound from a liquid sample matrix using HS-SPME.
-
Sample Preparation:
-
Place a defined volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.[12]
-
If required, add an internal standard (e.g., a deuterated analog of the analyte) to the vial.[12]
-
Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of the analyte into the headspace.
-
-
Extraction:
-
Seal the vial with a PTFE/silicone septum.
-
Place the vial in a heating and agitation system (e.g., a heating block with a magnetic stirrer).
-
Equilibrate the sample at a specific temperature (e.g., 50-80 °C) for a set time (e.g., 15-20 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[10][12]
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[12]
-
-
Desorption and GC-MS Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Restek - Blog [restek.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Adjust GC-MS Split Ratio for Concentrated Samples [eureka.patsnap.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in 2-Methoxy-3-methylpyrazine (MMP) Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and overcome matrix effects in the quantitative analysis of 2-Methoxy-3-methylpyrazine (MMP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the quantification of this compound (MMP), providing potential causes and actionable solutions.
Q1: What are matrix effects, and how do they impact MMP quantification?
A1: Matrix effects are the alteration of an analyte's signal response due to co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[1][2] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector port, creating active sites that may protect the analyte from degradation, often resulting in signal enhancement.[1]
Q2: My MMP signal is very low or non-existent. What are the likely causes?
A2: Low or no signal for MMP can be attributed to several factors:
-
Inefficient Extraction: The sample preparation method may not be effectively extracting MMP from the matrix. Ensure that the pH is optimized (around 6.0 for pyrazines in wine) and consider adding salt (e.g., NaCl) to the sample to increase the volatility of MMP (salting-out effect).[3][4]
-
Suboptimal SPME Parameters: If using Headspace Solid-Phase Microextraction (HS-SPME), the choice of fiber, extraction time, and temperature are critical. For broad-range pyrazines like MMP, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended.[5] Ensure adequate equilibration and extraction times and temperatures (e.g., 60°C for 30 minutes).[3]
-
GC-MS System Issues: Check for leaks in the GC inlet, verify injector temperature and splitless time, and ensure the MS is properly tuned. Contamination of the injector liner or the front of the GC column can also lead to signal loss.[6]
Q3: I'm observing poor peak shape (tailing or fronting) for my MMP peak. How can I fix this?
A3: Poor peak shape can be caused by:
-
Active Sites: Active sites in the GC inlet liner or on the column can interact with pyrazines, causing peak tailing. Using a deactivated liner and a high-quality, inert column is crucial. If activity is suspected, trimming 10-20 cm from the front of the column may help.[3]
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample or increasing the split ratio.[7]
-
Suboptimal GC Conditions: An incorrect carrier gas flow rate or a poorly optimized oven temperature program can cause peak broadening. Ensure the flow rate is appropriate for your column's internal diameter (e.g., ~1.0 mL/min for a 0.25 mm ID column).[6]
Q4: How can I confirm that matrix effects are impacting my MMP quantification?
A4: A common method is to compare the slope of a calibration curve prepared in a pure solvent against the slope of a matrix-matched calibration curve (prepared in a blank sample matrix).[1][8] A significant difference between the two slopes is a clear indicator of matrix effects. Another method is the post-extraction spike, where a known amount of MMP is added to a blank matrix extract and the recovery is calculated. Recoveries significantly different from 100% suggest the presence of matrix effects.[2]
Q5: What is the most effective way to compensate for matrix effects in MMP analysis?
A5: The gold standard for correcting matrix effects is the Stable Isotope Dilution Analysis (SIDA) .[4] This technique involves adding a known amount of a stable isotope-labeled version of MMP (e.g., 2-Methoxy-d3-3-methylpyrazine) to the sample before extraction. Since the labeled internal standard has nearly identical chemical and physical properties to the native MMP, it co-elutes and experiences the same matrix effects, allowing for highly accurate quantification based on the ratio of the native analyte to the labeled standard.[4][9]
Data Presentation: Efficacy of Mitigation Strategies
The following tables summarize quantitative data for methoxypyrazines in various matrices, illustrating the performance of different analytical methods.
Table 1: Method Performance for Methoxypyrazine Analysis in Different Matrices
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2-Methoxy-3,5-dimethylpyrazine | HS-SPME-GC-MS | Drinking Water | 0.83 ng/mL | 2.5 ng/mL | [4] |
| 3-Alkyl-2-methoxypyrazines | HS-SPME-GC-MS with SIDA | Wine | 1-2 ng/L | Not Specified | [4] |
| 3-Alkyl-2-methoxypyrazines | HS-SPME-GC-MS with SIDA | Juice | <0.5 ng/L | Not Specified | [4] |
| 2-Isobutyl-3-methoxypyrazine | HS-SPME-GCxGC-NPD | Wine | 0.5 ng/L | Not Specified | [10][11] |
| 2-Isobutyl-3-methoxypyrazine | HS-SPME-GCxGC-IDTOFMS | Wine | 1.95 ng/L | Not Specified | [10][11] |
Table 2: Comparison of Recovery Rates With and Without Stable Isotope Dilution Analysis (SIDA)
| Analyte | Matrix | Method | Recovery (%) | Reference |
| 3-Alkyl-2-methoxypyrazines | Wine | HS-SPME-GC-MS with SIDA | 99 - 102% | [4] |
| 3-Alkyl-2-methoxypyrazines | White and Red Wine | QuEChERS-GC-MS | 71 - 87% | [9] |
Note: The higher and more consistent recovery with SIDA demonstrates its effectiveness in compensating for matrix-induced analyte loss and signal variability.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for MMP Quantification
This protocol is suitable for the analysis of MMP in liquid matrices such as wine or coffee.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to enhance MMP volatility.
-
If not using SIDA, this is the point to add a suitable internal standard.
-
Immediately seal the vial with a PTFE/silicone septum.[3]
-
-
Headspace SPME:
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes in splitless mode.[3]
-
GC Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 220°C at 5°C/min, and hold for 5 minutes.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity, using characteristic ions for MMP (e.g., m/z 124, 96, 68).
-
Protocol 2: Stable Isotope Dilution Analysis (SIDA) for MMP Quantification
This protocol integrates SIDA with the HS-SPME-GC-MS workflow for the most accurate quantification.
-
Internal Standard Spiking:
-
Prepare a stock solution of 2-Methoxy-d3-3-methylpyrazine (MMP-d3) in a suitable solvent (e.g., methanol).
-
To 5 mL of the liquid sample in a 20 mL headspace vial, add a known and precise amount of the MMP-d3 internal standard solution. The amount should be chosen to yield a peak area ratio of analyte to internal standard close to 1.
-
Vortex the sample briefly to ensure homogeneity.
-
-
Sample Preparation:
-
Add 1.5 g of NaCl to the spiked sample in the headspace vial.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME and GC-MS Analysis:
-
Proceed with the HS-SPME and GC-MS analysis as described in Protocol 1 .
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the MMP standard to the peak area of the MMP-d3 internal standard against the concentration of the MMP standard.
-
Determine the concentration of MMP in the unknown sample by calculating its peak area ratio to the MMP-d3 internal standard and using the calibration curve. The characteristic ions for MMP-d3 would be m/z 127, 99, 71.
-
Visualizations
Caption: Experimental workflow for MMP quantification using SIDA with HS-SPME-GC-MS.
Caption: Logical workflow for troubleshooting low signal issues in MMP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Item - Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - RMIT University - Figshare [research-repository.rmit.edu.au]
Preventing degradation of methoxypyrazines during sample preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of methoxypyrazines during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause methoxypyrazine degradation during sample preparation?
A1: The stability of methoxypyrazines can be compromised by several factors. Key contributors to degradation include exposure to extreme pH levels (both acidic and basic), high temperatures, and light.[1] The complex matrix of the sample, such as the high ethanol (B145695) content in wine, can also interfere with the extraction and analysis of these compounds.[2]
Q2: How does pH affect the stability and extraction of methoxypyrazines?
A2: Methoxypyrazines are basic compounds, and their volatility is pH-dependent.[3][4] In acidic conditions, particularly below pH 2, they can become protonated, which reduces their volatility and can lead to significant losses during headspace analysis.[5] For optimal recovery using headspace solid-phase microextraction (HS-SPME), adjusting the sample pH to around 6.0 is often recommended.[3][6][7]
Q3: What is the impact of temperature on methoxypyrazine stability?
A3: While methoxypyrazines can form at high temperatures, excessive heat during sample preparation can lead to their degradation.[1] For HS-SPME analysis, an extraction temperature between 30°C and 50°C is generally recommended to ensure the maximum degree of extraction without causing degradation.[3][7][8][9]
Q4: Are methoxypyrazines sensitive to light?
A4: Yes, methoxypyrazines are known to be sensitive to light, which can cause photodegradation.[10] It is a good laboratory practice to protect samples from direct light exposure during preparation and storage to prevent the degradation of these compounds.[1]
Q5: How does the sample matrix, particularly in wine, affect methoxypyrazine analysis?
A5: The complex matrix of wine, especially its ethanol content, can significantly impact the analysis of methoxypyrazines. High ethanol concentrations can decrease the efficiency of headspace extraction techniques by affecting the partitioning of the analytes between the sample and the headspace.[2][9][11] To mitigate this, diluting the wine sample with deionized water to reduce the ethanol concentration to around 5% (v/v) is a common practice.[6][7]
Q6: What is a stable isotope dilution assay (SIDA) and why is it beneficial for methoxypyrazine analysis?
A6: A stable isotope dilution assay (SIDA) is a highly accurate quantitative technique that employs a stable isotope-labeled version of the analyte as an internal standard (e.g., d3-IBMP for IBMP).[6][7][12][13][14][15] This internal standard is added to the sample before preparation and experiences nearly identical extraction and ionization effects as the native analyte. This allows for the correction of matrix effects and variations in extraction efficiency, leading to more accurate and reproducible results.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Inefficient Extraction: Suboptimal pH or high ethanol content in the sample. 2. Analyte Degradation: Exposure to extreme temperatures or light. 3. SPME Fiber Issues: Degraded or broken fiber. | 1. Adjust the sample pH to ~6.0. Dilute the sample to reduce ethanol concentration to ~5%.[6][7] 2. Maintain extraction temperatures between 30-50°C and protect samples from light.[3][8] 3. Condition the SPME fiber before use or replace it if necessary.[3] |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Manual errors in adding reagents or inconsistent heating/agitation. 2. Matrix Effects: Variations in the sample matrix between different samples. | 1. Automate sample preparation steps where possible. Use a vortex for consistent homogenization.[3] 2. Employ a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[3] |
| Weak Analyte Signal but Strong Internal Standard Signal | 1. Low Native Concentration: The analyte may be present at very low levels in the sample. 2. Analyte Degradation during Storage: Improper storage conditions may have led to the degradation of the native analyte. | 1. Consider a pre-concentration step like solid-phase extraction (SPE) before analysis.[2] 2. Review and optimize sample storage conditions to prevent degradation. |
Quantitative Data Summary
The following table summarizes the impact of various parameters on the recovery and stability of methoxypyrazines during sample preparation.
| Parameter | Condition | Effect on Methoxypyrazine Recovery/Stability | Reference |
| pH | Below pH 2 | Extensive loss of analytes in the headspace. | [5][9] |
| ~6.0 | Optimal for HS-SPME, leading to the best results. | [3][6][7] | |
| Temperature | 30-50°C | The maximum degree of extraction is achieved. | [3][7][8][9] |
| 80°C | Good method accuracy observed for HS-SPME with shorter extraction times (10 min). | [16][17] | |
| Ethanol Concentration | 0-20% (v/v) | An exponential decrease in recovered analytes with increasing ethanol concentration. | [9] |
| ~5% (v/v) | Recommended concentration after dilution for best HS-SPME results. | [6][7] | |
| Light Exposure | 12 months in clear glass | Up to 60% decrease in methoxypyrazine concentrations. | [10] |
| 12 months in green/amber glass | Up to 40% decrease in methoxypyrazine concentrations. | [10] | |
| 12 months in darkness | Stable concentrations regardless of glass color. | [10] |
Experimental Protocols
Protocol 1: Quantification of Methoxypyrazines in Wine via HS-SPME-GC-MS
This protocol provides a general guideline for the analysis of methoxypyrazines in wine.
1. Sample Preparation:
-
Pipette 8 mL of the wine sample into a 20 mL headspace vial.
-
Add a known concentration of a deuterated internal standard solution (e.g., d3-IBMP).
-
Dilute the sample by adding 2.5 mL of deionized water to achieve an ethanol concentration of approximately 8%.[3]
-
Add approximately 1.5 g of NaCl to the vial to increase the ionic strength.
-
Adjust the pH to ~6.0 by adding a small volume of 1M NaOH.[3]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. Headspace SPME Extraction:
-
Place the vial in an autosampler tray.
-
Equilibrate the sample at 45°C for 10 minutes with agitation.[3]
-
Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 45°C with continued agitation.[3]
3. GC-MS Analysis:
-
After extraction, the SPME fiber is introduced into the GC inlet for thermal desorption of the analytes.
-
The separated compounds are detected by a mass spectrometer.
-
Quantification is achieved by comparing the peak area of the native methoxypyrazine to its corresponding deuterated internal standard.
Protocol 2: Solid-Phase Extraction (SPE) of Methoxypyrazines from Wine
This protocol describes a general procedure for concentrating methoxypyrazines from wine using a C18 SPE cartridge.
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then ultrapure water through it.
2. Sample Loading:
-
Load 50-100 mL of the wine sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
3. Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
4. Drying:
-
Dry the cartridge under a vacuum for 10-15 minutes to remove excess water.
5. Elution:
-
Elute the retained methoxypyrazines with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or acetonitrile.
6. Concentration and Analysis:
-
The eluate can be further concentrated under a gentle stream of nitrogen if necessary.
-
The concentrated sample is then reconstituted in an appropriate solvent for analysis by GC-MS or HPLC.
Visualizations
Caption: Key factors causing methoxypyrazine degradation and preventative strategies.
References
- 1. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. tdx.cat [tdx.cat]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Closure, Packaging and Storage Conditions on Impact Odorants of Wine [ideas.repec.org]
- 13. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of HS-SPME Parameters for 2-Methoxy-3-methylpyrazine Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of 2-Methoxy-3-methylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME). This guide is intended for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.
Troubleshooting Guide
This section addresses specific issues that may arise during the HS-SPME analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | 1. Inefficient extraction from the sample matrix.2. Suboptimal HS-SPME parameters.3. Analyte loss during sample preparation.4. SPME fiber degradation or contamination. | 1. Increase the ionic strength of the sample by adding salt (e.g., NaCl) to enhance the volatility of this compound.[1][2]2. Optimize extraction time and temperature. For pyrazines, temperatures between 50-60°C and extraction times of 30-60 minutes are often effective.[3][4][5]3. Ensure sample vials are properly sealed and minimize headspace volume.[6]4. Select an appropriate SPME fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of pyrazines.[1][3] Regularly inspect the fiber for physical damage and perform bake-out and conditioning as per the manufacturer's instructions.[1][7] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample matrix effects.2. Variability in sample preparation.3. Inconsistent SPME fiber placement in the headspace.4. Sample carryover from previous injections. | 1. Utilize matrix-matched standards for calibration or employ a stable isotope-labeled internal standard to compensate for matrix variations.[7]2. Ensure precise and consistent sample volumes, salt concentration, and pH adjustment.[7]3. Use an autosampler for consistent fiber positioning. If performing manual injection, ensure the fiber is placed at the same depth in the headspace for every sample.[6]4. Implement a thorough fiber cleaning and bake-out step between analyses to prevent carryover.[1] |
| Peak Tailing | 1. Active sites in the GC inlet or column.2. Incompatible GC column phase.3. Improper GC conditions. | 1. Use deactivated inlet liners and replace them regularly. If active sites are suspected on the column, trim 10-20 cm from the inlet end.[1]2. Consider a more inert stationary phase for the GC column.[1]3. Optimize the carrier gas flow rate and the oven temperature program to ensure efficient analyte transfer through the column.[1] |
| Co-elution with Other Compounds | 1. Insufficient chromatographic resolution. | 1. Use a longer GC column or a column with a different stationary phase to improve selectivity.[1]2. Optimize the oven temperature program with a slower ramp rate to enhance separation.[1] |
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is most suitable for the analysis of this compound?
A1: For trace-level analysis of volatile and semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is generally recommended due to its high affinity for a broad range of analytes.[1][3] For specific applications, other fibers like Carbowax/divinylbenzene (CW/DVB) have also been used effectively for alkylpyrazines.[2]
Q2: How do extraction time and temperature affect the analysis?
A2: Extraction time and temperature are critical parameters that influence the partitioning of the analyte between the sample, headspace, and the SPME fiber.[8] Increasing the temperature generally enhances the volatility of the analyte, leading to higher concentrations in the headspace and potentially faster extraction.[6] However, excessively high temperatures can sometimes reduce the amount of analyte adsorbed by the fiber.[6] An optimal temperature for pyrazine (B50134) analysis is often found in the range of 40-70°C.[3][9] The extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached, which typically ranges from 30 to 60 minutes.[3][4][9]
Q3: What is the role of salt addition in the HS-SPME method?
A3: Adding a salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous phase.[2] This "salting-out" effect reduces the solubility of organic analytes like this compound in the sample matrix and promotes their partitioning into the headspace, thereby increasing the extraction efficiency and sensitivity of the method.[1][2]
Q4: How can matrix effects be minimized in complex samples like food and beverages?
A4: Matrix effects can significantly impact the accuracy of quantification.[7] To mitigate these effects, several strategies can be employed:
-
Stable Isotope Dilution Assay (SIDA): This is a highly accurate method that involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample to compensate for any suppression or enhancement of the analyte signal.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
Q5: What are the typical GC-MS conditions for this compound analysis?
A5: A typical GC-MS setup for this analysis would include:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent.[3][5]
-
Injector: Splitless mode is generally used to maximize the transfer of the analyte to the column, with an injector temperature around 250°C.[3][5]
-
Oven Program: A starting temperature of around 40°C, held for a few minutes, followed by a temperature ramp of 5-10°C/minute up to a final temperature of approximately 240°C.[3][7]
-
Carrier Gas: Helium is commonly used at a constant flow rate of 1.0-1.5 mL/minute.[1][3]
-
MS Detector: Electron ionization (EI) at 70 eV is standard. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, targeting characteristic ions of this compound.[3][7]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes optimized HS-SPME parameters for the analysis of closely related 2-methoxy-3-alkylpyrazines in various matrices. These parameters can serve as a strong starting point for method development for this compound.
| Parameter | Optimized Condition | Analyte/Matrix | Reference |
| SPME Fiber | DVB/CAR/PDMS | 2-Methoxypyrazines in Wine | [3][7] |
| Carbowax/divinylbenzene (65 µm) | Alkylpyrazines in Cocoa | [2] | |
| CAR/PDMS (75 µm) | Alkylpyrazines in Microbial Samples | [4] | |
| Extraction Temp. | 50°C | 2-Methoxypyrazines in Wine | [7] |
| 60°C | Alkylpyrazines in Cocoa | [2] | |
| 50°C | Alkylpyrazines in Microbial Samples | [4] | |
| Extraction Time | 30 minutes | 2-Methoxypyrazines in Wine | [7] |
| 45 minutes | Alkylpyrazines in Cocoa | [2] | |
| 50 minutes | Alkylpyrazines in Microbial Samples | [4] | |
| Equilibration Time | 15 minutes | Volatile Pyrazines in Coffee | [1] |
| 15 minutes | Alkylpyrazines in Cocoa | [2] | |
| Salt Addition | 2.5 g NaCl in 5 mL sample | 2-Methoxypyrazines in Wine | [3] |
| Saturated NaCl solution | Alkylpyrazines in Cocoa | [2] |
Experimental Protocols
Protocol: HS-SPME-GC-MS for Volatile Pyrazines in a Liquid Matrix (e.g., Wine, Coffee)
This protocol is a representative method suitable for the extraction and quantification of volatile pyrazines, including this compound.
1. Sample Preparation:
-
Pipette a defined volume (e.g., 2-5 g or mL) of the sample into a 20 mL headspace vial.[1]
-
For quantitative analysis, add an appropriate internal standard solution.[1]
-
Add a salting-out agent, such as NaCl (e.g., 2.5 g), to enhance analyte volatility.[3]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[1]
2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or an autosampler with agitation.
-
Equilibrate the sample at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).[1]
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specified extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[1]
3. GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode.[3]
-
Separate the analytes on a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]
-
Detect the analytes using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Key parameters influencing HS-SPME optimization for pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Pyrazine Isomers in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of pyrazine (B50134) isomers during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution of pyrazine isomers in gas chromatography?
Co-elution occurs when two or more structurally similar pyrazine isomers exit the gas chromatography column at the same time, resulting in a single, overlapping chromatographic peak.[1][2] This is a frequent challenge, especially with positional isomers of alkylpyrazines, due to their similar physicochemical properties, which lead to nearly identical interactions with the stationary phase of the GC column.[1][3][4] Furthermore, their mass spectra can be very similar, making differentiation difficult without proper chromatographic separation.[3][4][5]
Q2: How can I confirm that a single peak in my chromatogram is due to the co-elution of pyrazine isomers?
Several methods can help confirm co-elution:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[1][2] While a perfectly symmetrical peak can still be a result of co-elution, any deviation from a Gaussian shape should be investigated.[2]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear indication of co-elution.[1][2]
-
Use of Retention Indices: Comparing the experimental retention indices of your analytes with literature values on the same or similar stationary phases can help identify potential co-eluting compounds.[3][4]
Q3: Why is it crucial to resolve co-eluting pyrazine isomers?
Resolving co-eluting isomers is critical for accurate identification and quantification. Co-elution can lead to:
-
Inaccurate Quantification: The area of an overlapping peak does not represent the true concentration of a single isomer, potentially leading to artificially inflated concentration measurements.[5]
-
Misidentification: Since many pyrazine isomers have similar mass spectra, chromatographic separation is essential for unambiguous identification.[3][4]
-
Compromised Purity and Quality Assessment: In pharmaceutical and food industries, failing to separate and quantify individual isomers can mask impurities or inaccurately represent the flavor/aroma profile.
Troubleshooting Guides
Guide 1: Initial Troubleshooting Steps for Co-eluting Pyrazine Isomers
This guide provides a systematic approach to troubleshooting co-elution.
Step 1: Confirm Co-elution
Before modifying your method, confirm that you have a co-elution issue using the techniques described in FAQ 2 .
Step 2: Method Optimization
The primary goal of method optimization is to alter the selectivity (α) of the separation, which describes the relative retention of the two co-eluting isomers.
-
Modify the Temperature Program: Adjusting the oven temperature ramp rate is often the first and most effective step. A slower ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase and can significantly improve the resolution of closely eluting compounds.[6][7]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can enhance column efficiency and improve separation.[5]
-
Change the GC Column: If temperature and flow rate adjustments are insufficient, changing the column is the next logical step. Switching to a stationary phase with a different polarity can alter the elution order and resolve the co-elution.[5] For example, pyrazine isomers that co-elute on a non-polar phase (like a DB-5ms) may be well-separated on a polar phase (like a DB-WAX).[5][6][8]
The following diagram illustrates the initial troubleshooting workflow.
Caption: Initial troubleshooting workflow for co-eluting pyrazine isomers.
Guide 2: Advanced Techniques for Resolving Persistent Co-elution
If basic method optimization fails to resolve co-elution, more advanced techniques may be necessary.
-
Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a significant increase in separation power. It is particularly effective for resolving highly complex mixtures and stubborn co-elutions.[5]
-
Derivatization: Chemically modifying the pyrazine isomers through derivatization can alter their volatility and polarity, which may improve their separation.[9][10] This approach is particularly useful if the isomers possess functional groups amenable to derivatization, such as amino or hydroxyl groups.[9][11] Silylation is a common derivatization technique in GC.[12]
The following diagram illustrates the decision process for employing advanced techniques.
Caption: Decision tree for selecting advanced separation techniques.
Experimental Protocols
Protocol 1: GC-MS Analysis of Alkylpyrazine Isomers with Temperature Program Optimization
Objective: To separate and identify alkylpyrazine isomers using GC-MS with an optimized oven temperature program.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
GC Conditions:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample.[3][5] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimized for column efficiency.[3][5] |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min | Allows for sharp initial peaks.[1] |
| Ramp 1: Increase to 150 °C at 3 °C/min | Slow ramp to improve separation of early eluting isomers. | |
| Ramp 2: Increase to 250 °C at 10 °C/min | Faster ramp to elute higher boiling compounds in a reasonable time.[1] | |
| Final hold: 5 minutes at 250 °C | Ensures all components have eluted from the column.[1] |
MS Conditions:
| Parameter | Setting | Rationale |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source.[3][5] |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and mass filtering performance.[3][5] |
| Scan Range | m/z 40-300 | Covers the expected mass range for pyrazine isomers and their fragments.[1] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[6][13] |
Procedure:
-
Inject a standard mixture of the pyrazine isomers into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
If co-elution is observed, systematically adjust the initial oven temperature and ramp rates to improve separation.
-
Calculate retention indices for each separated peak and compare with literature values for positive identification.
Protocol 2: GC Column Selection for Pyrazine Isomer Separation
Objective: To select an appropriate GC column to resolve co-eluting pyrazine isomers.
Procedure:
-
Initial Analysis: Perform an initial analysis of the pyrazine isomer mixture on a non-polar column (e.g., DB-5ms or HP-5ms).
-
Evaluate Co-elution: If co-elution is observed, the next step is to switch to a column with a different stationary phase chemistry.
-
Select a Polar Column: Choose a polar stationary phase, such as a wax-type column (e.g., DB-WAX or SUPELCOWAX 10).[6] These columns provide different selectivity for polar compounds like pyrazines.
-
Method Re-optimization: After installing the new column, re-optimize the temperature program and carrier gas flow rate to achieve the best separation.
Column Selection Guide:
| Stationary Phase Type | Common Phases | Application for Pyrazine Isomers |
| Non-polar | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms) | General purpose, separation based primarily on boiling point. May not resolve polar isomers. |
| Polar | Polyethylene Glycol (e.g., DB-WAX, SUPELCOWAX 10) | Recommended for enhanced separation of polar isomers due to different interaction mechanisms.[6][8] |
| Chiral | Cyclodextrin-based | For the separation of enantiomers of chiral pyrazine derivatives.[14][15] |
Data Presentation
Table 1: Comparison of GC Columns for the Separation of 2,5-Dimethylpyrazine and 2,6-Dimethylpyrazine
| Column Type | Stationary Phase | Resolution (Rs) | Observations |
| DB-5ms | 5% Phenyl Methylpolysiloxane | 0.8 | Significant co-elution observed. |
| DB-WAX | Polyethylene Glycol | 1.7 | Baseline separation achieved.[8] |
Note: The resolution value (Rs) is a quantitative measure of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation. The values presented are hypothetical and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Methoxy-3-methylpyrazine (MMP) Detection in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for 2-Methoxy-3-methylpyrazine (MMP) in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: I am observing low or no peak for this compound in my chromatogram. What are the potential causes and how can I improve sensitivity?
A1: Low or no signal for your target analyte is a common issue that can be addressed by systematically evaluating your sample preparation and analytical workflow.
Potential Causes & Solutions:
-
Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.
-
Solution: Optimize your sample preparation method. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for volatile compounds like MMP. Ensure you are using the appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[1] Also, optimize extraction parameters such as time and temperature.[2][3] The addition of salt (salting-out effect) can also enhance the extraction efficiency.[2]
-
-
Suboptimal GC-MS Parameters: The instrument conditions may not be ideal for detecting low concentrations of MMP.
-
Solution: Verify your GC inlet parameters. For HS-SPME, ensure complete desorption of the analyte from the fiber by using an appropriate desorption temperature and time (e.g., 250-270°C for 3-5 minutes).[1][4] Operate the injector in splitless mode to maximize the transfer of the analyte to the column.[5] For detection, use the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][6]
-
-
Matrix Effects: Co-eluting compounds from your complex matrix can suppress the ionization of MMP in the mass spectrometer source, leading to a lower signal.[7][8]
-
Solution: The most effective way to compensate for matrix effects is through Stable Isotope Dilution Analysis (SIDA) by using a labeled internal standard (e.g., d3-MMP).[7] If a labeled standard is not available, the standard addition method can be employed.[7][8] Additionally, improving sample cleanup or simply diluting the sample can help reduce matrix effects.[7]
-
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I improve the peak shape?
A2: Peak tailing is often an indication of active sites within the GC system or improper chromatographic conditions.
Potential Causes & Solutions:
-
Active Sites in the GC System: Contamination in the injector liner or exposed silanols on the analytical column can interact with polar analytes like pyrazines, causing peak tailing.[2]
-
Solution: Use deactivated inlet liners and replace them regularly. Trimming the first 10-20 cm of the analytical column can also help remove active sites that accumulate over time.[2]
-
-
Inappropriate GC Conditions: A carrier gas flow rate that is too low or an unsuitable oven temperature program can lead to broader, tailing peaks.[1]
-
Chemical Interactions: The analyte may be interacting with the stationary phase of the column.
-
Solution: Consider using a more inert GC column. For highly polar pyrazines, derivatization could be an option to improve peak shape, although this adds another step to your workflow.[2]
-
Q3: I am having trouble separating this compound from other isomers. How can I improve the resolution?
A3: Co-elution of isomers is a common challenge as they often have very similar mass spectra.
Potential Causes & Solutions:
-
Insufficient Chromatographic Resolution: The GC column and conditions may not be providing adequate separation.
-
Solution: To enhance separation, you can use a longer GC column or switch to a column with a different stationary phase to improve selectivity.[2] A polar column, such as a DB-WAX, is often effective for separating pyrazines.[2][5][9] Optimizing the oven temperature program with a slower ramp rate can also significantly improve the resolution of closely eluting isomers.[2]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of methoxypyrazines using HS-SPME-GC-MS, providing a comparative overview of achievable detection and quantification limits in different matrices.
Table 1: Performance of HS-SPME-GC-MS Methods for Methoxypyrazine Analysis
| Analyte(s) | Matrix | Linearity (R²) | Linear Range | LOD (ng/L) | LOQ (ng/L) | Reference |
| 2-Methoxy-3,5-dimethylpyrazine (B149192) | Drinking Water | 0.9998 | 2,500 - 500,000 ng/L | 830 ng/L | 2,500 ng/L | [3][10] |
| 3-Alkyl-2-methoxypyrazines | Wine | > 0.99 | - | 0.5 - 1.95 | 1.0 - 2.5 | [5] |
| 2-Isobutyl-3-methoxypyrazine | Wine | - | - | 0.5 (GCxGC-NPD) | - | [11][12] |
| 2-Isobutyl-3-methoxypyrazine | Wine | - | - | 1.95 (GCxGC-IDTOFMS) | - | [11][12] |
LOD: Limit of Detection, LOQ: Limit of Quantification, GCxGC-NPD: Comprehensive Two-Dimensional Gas Chromatography with Nitrogen-Phosphorus Detection, GCxGC-IDTOFMS: Comprehensive Two-Dimensional Gas Chromatography with Isotope Dilution Time-of-Flight Mass Spectrometry.
Detailed Experimental Protocols
Protocol 1: HS-SPME-GC-MS for the Analysis of this compound in Liquid Matrices (e.g., Wine, Drinking Water)
This protocol provides a general framework. Optimization is crucial for each specific matrix and instrument.
1. Sample Preparation:
-
Pipette a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.[5]
-
For accurate quantification, add a known amount of a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine).[5]
-
Add an appropriate amount of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.[2]
-
Immediately seal the vial with a PTFE-faced silicone septum.[5]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes in the headspace.[4][5]
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[2][5]
3. GC-MS Analysis:
-
Retract the SPME fiber and immediately introduce it into the GC injector, which is operated in splitless mode at a temperature of 250°C for thermal desorption (e.g., for 3-5 minutes).[4][5]
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.[5]
-
-
-
Mass Spectrometer (MS) Conditions:
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for MMP analysis using HS-SPME-GC-MS.
Caption: Troubleshooting guide for low sensitivity in MMP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. Item - Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - RMIT University - Figshare [research-repository.rmit.edu.au]
Troubleshooting guide for 2-Methoxypyrazine GC-MS analysis.
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of 2-Methoxypyrazine (B1294637) and its analogues.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I seeing no peak or a very low signal for my 2-Methoxypyrazine analyte?
This is a common issue, often related to the ultra-trace concentrations of these compounds and the complexity of the sample matrix.[1] A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Instrument Performance: First, verify the GC-MS system's performance by injecting a standard solution of your analyte at a mid-range concentration. This will confirm if the issue lies with the instrument or the sample preparation.[1]
-
Sample Introduction/Preparation: If you are using an internal standard (IS), such as a stable isotope-labeled version (e.g., d3-IBMP), check its signal.[1]
-
If both analyte and IS signals are low or absent: This points to a problem with the sample introduction or extraction step.[1]
-
HS-SPME Fiber: The fiber may be degraded, broken, or not conditioned properly. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly recommended for their effectiveness with a broad range of pyrazines.[1][2] Consider conditioning or replacing the fiber.
-
Extraction Conditions: Ensure that the extraction time and temperature are optimized. For HS-SPME, typical conditions range from 30-50°C for 30-45 minutes.[1] Inconsistent heating or agitation can lead to poor reproducibility.[1]
-
Injection Issues: For liquid injections, check for a blocked syringe. For HS-SPME, ensure complete thermal desorption in the GC inlet (e.g., 250-270°C for 2-5 minutes).[3][4][5]
-
-
If the IS signal is strong but the analyte signal is weak: This suggests a problem specific to the native analyte in your sample, such as degradation during storage or a concentration below the detection limit of your method.[1]
-
-
Sample Matrix Optimization:
-
pH Adjustment: The volatility of methoxypyrazines is pH-dependent. Adjusting the sample pH to a neutral or slightly basic value (around 6.0-7.0) can significantly improve headspace extraction efficiency.[1][6] Acidic conditions can protonate the pyrazines, rendering them nonvolatile.[1]
-
Salting Out: Adding a salt like sodium chloride (NaCl) to the sample vial increases the ionic strength, which promotes the partitioning of volatile analytes into the headspace, thereby increasing sensitivity.[2][6][7]
-
-
MS Detection Mode: For maximum sensitivity at trace levels, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode.[2][5] SIM mode increases the dwell time on characteristic ions for your target analytes, which improves the signal-to-noise ratio.[5]
Q2: What is causing significant peak tailing or broad peaks for my analytes?
Poor peak shape is often caused by active sites in the sample path or non-optimal chromatographic conditions.[5]
Potential Causes & Solutions:
-
Active Sites in the GC System: Contamination in the injector liner or exposed active silanol (B1196071) groups on the analytical column can interact with polar analytes, causing peak tailing.[2]
-
Chemical Interactions: Polar pyrazines may have secondary interactions with the stationary phase of the column.[2]
-
Solution: Select a column with a more inert stationary phase. In some cases, derivatization might be a viable, though more complex, option to improve peak shape for highly polar pyrazines.[2]
-
-
Improper GC Conditions: A carrier gas flow rate that is too low or an incorrect oven temperature program can contribute to band broadening.[2][5]
Q3: How can I resolve co-eluting 2-Methoxypyrazine isomers?
Positional isomers of methoxypyrazines often yield very similar mass spectra, making chromatographic separation critical for accurate identification and quantification.[2][8][9]
Potential Causes & Solutions:
-
Insufficient Chromatographic Resolution: The GC column may not be providing adequate separation.
-
Solution: Use a longer GC column or one with a different stationary phase (e.g., a polar DB-WAX instead of a non-polar DB-5ms) to improve selectivity.[2][3] Optimizing the oven temperature program with a slower ramp rate (e.g., 2-5 °C/min) can also significantly enhance the resolution of closely eluting compounds.[2][5]
-
-
Similar Mass Spectra: If isomers cannot be chromatographically separated, their similar mass spectra make them difficult to distinguish.
-
Complex Matrix Interference: In highly complex matrices like wine or coffee, co-eluting matrix components can interfere with the analytes of interest.
Q4: My results are not reproducible. What are the likely causes?
Poor reproducibility is a common challenge, especially at the low concentrations typical for methoxypyrazines.
Potential Causes & Solutions:
-
Manual Sample Preparation: Variability in manual sample preparation steps is a major source of error.[1]
-
Solution: Automate where possible, for instance, by using an autosampler for HS-SPME, which ensures consistent fiber placement and extraction times.[1][7] Ensure precise and consistent addition of internal standards, salts, and pH adjustment solutions.[1] Use a vortex mixer for consistent sample homogenization.[1]
-
-
Matrix Effects: Sample-to-sample variations in matrix composition can alter analyte ionization, leading to inconsistent results (ion suppression or enhancement).[1][2]
-
Solution: The most effective way to combat matrix effects is by using a stable isotope-labeled internal standard for each analyte (a technique known as Stable Isotope Dilution Assay, or SIDA).[1][2][7] These standards co-elute and experience nearly identical matrix effects as the native analyte, providing reliable correction and improving accuracy and reproducibility.[1][2]
-
Quantitative Data Summary
The quantitative performance of a GC-MS method for 2-methoxypyrazine analysis is highly dependent on the specific methodology (e.g., HS-SPME, GC-MS/MS, GCxGC), instrumentation, and sample matrix. The following table summarizes typical performance data from various validated methods.
| Performance Parameter | HS-SPME-GC-MS | HS-SPME-GC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.5 - 2 ng/L | As low as 2 ng/L | [1][3][4][11] |
| Limit of Quantitation (LOQ) | 1.0 - 33 ng/L | ~33 ng/L | [1][3][4][11][12] |
| Linearity (R²) | > 0.99 | > 0.99 | [3][4][6][12] |
| Accuracy (Recovery %) | 84 - 108% | 99 - 102% (with SIDA) | [1][3][7] |
| Precision (RSD %) | < 5% - 7% | 5.6 - 7% | [1][3][7] |
Note: The values shown are achievable with optimized methods. Method validation is required for specific instruments and matrices.
Experimental Protocols
Protocol: Quantification of 2-Methoxypyrazines in Wine via HS-SPME-GC-MS
This protocol provides a general guideline based on common methodologies for analyzing compounds like 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), and 2-methoxy-3-sec-butylpyrazine (SBMP).[1][7] Optimization is required for specific instruments and matrices.
1. Preparation of Standards:
-
Create a stock solution of the target 2-methoxypyrazines in ethanol (B145695).
-
Prepare a separate stock solution for the stable isotope-labeled internal standards (e.g., d3-IBMP).
-
Generate a series of calibration standards by spiking a model wine solution (e.g., 12% ethanol, 2 g/L tartaric acid, pH 3.5) with varying analyte concentrations (e.g., 1-50 ng/L) and a fixed concentration of the internal standard.[1]
2. Sample Preparation:
-
Place a 5-8 mL aliquot of the wine sample into a 20 mL headspace vial.[1][7]
-
Spike the sample with the internal standard solution to achieve a fixed concentration.[1]
-
Dilute the sample by adding deionized water to reduce the ethanol concentration to approximately 8% or less. This improves extraction efficiency.[1][7]
-
Add ~1.5 g of NaCl to the vial to enhance the partitioning of the volatile analytes into the headspace.[1]
-
Adjust the sample pH to ~6.0 using a small volume of a suitable base (e.g., 1M NaOH).[1][7]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[1]
3. Headspace SPME (HS-SPME) Extraction:
-
Place the vial in an autosampler tray or water bath.
-
Equilibrate the sample at 40-50°C for 10-15 minutes with agitation.[1][7]
-
Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-45 minutes at the same temperature with continued agitation.[1][7]
4. GC-MS Analysis:
-
Desorption: Retract the fiber and transfer it to the GC inlet. Desorb for 2-5 minutes at 250°C in splitless mode.[1][4]
-
GC Column: Use a mid-polarity or polar column (e.g., DB-WAX or equivalent).[1][3]
-
Oven Program: A typical program starts at 40°C (hold for 2 min), ramps to 150°C at 5°C/min, then ramps to 240°C at 15°C/min (hold for 5 min). This must be optimized for your specific analytes and column.[1][3]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.[3] For highest sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode to monitor characteristic ions for each analyte and internal standard.[1] For example, for IBMP, monitor m/z 124, 151, and 166.[1]
5. Data Analysis:
-
Integrate the peak areas for the target analytes and internal standards.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for the prepared standards.
-
Determine the concentration of the 2-methoxypyrazines in the unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.[6]
Visualizations
Caption: Generalized workflow for 2-Methoxypyrazine analysis using HS-SPME-GC-MS.[7]
Caption: Troubleshooting workflow for addressing low or no analyte signal.[7]
Caption: Logical decision process for improving poor chromatographic peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pyrazine Loss During Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the extraction of pyrazines, a critical class of aroma compounds. By addressing common challenges and providing detailed protocols, this guide aims to help you minimize analyte loss and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pyrazine (B50134) loss during extraction?
A1: Pyrazine loss during sample preparation is a common issue that can arise from several factors. Due to their volatile nature, pyrazines are susceptible to evaporation if samples are not handled properly. Inefficient extraction from the sample matrix can also lead to low recovery. Additionally, pyrazines can degrade under harsh conditions, such as overly acidic or basic environments during workup.[1] It is also important to consider the potential for incomplete extraction, where the chosen solvent or method does not effectively capture all the target analytes.
Q2: How can I improve the extraction efficiency of pyrazines from my samples?
A2: To enhance pyrazine extraction, several strategies can be employed. Adjusting the pH of your sample can increase the volatility of pyrazines, making them easier to extract. The addition of salt, such as sodium chloride (NaCl), increases the ionic strength of the sample, which can promote the partitioning of pyrazines into the extraction phase, a technique commonly used in both Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).[2][3] For HS-SPME, optimizing parameters such as extraction time and temperature is crucial for achieving efficient partitioning of pyrazines onto the fiber.[2]
Q3: My pyrazine peaks in the chromatogram are small or non-existent. What should I do?
A3: Low or absent pyrazine peaks can be due to issues in sample preparation or the analytical instrumentation. First, verify the efficiency of your extraction method. If using SPME, ensure the fiber is appropriate for your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of these compounds.[2] Also, check for any degradation or contamination of the fiber.[2] In your GC-MS system, issues within the injector, column, or detector can also lead to poor results. Ensure the injector temperature is adequate for the desorption of pyrazines from the SPME fiber and that the GC column is not contaminated.
Q4: I'm observing matrix effects in my analysis. How can I minimize them?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in pyrazine quantification.[4] To mitigate these, optimizing sample cleanup is key. This can involve techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[4] For volatile pyrazines, HS-SPME is an effective technique that can reduce matrix effects.[4] If matrix effects are still suspected, a matrix-matched calibration curve can be used to improve accuracy.[4] This involves preparing calibration standards in a blank sample matrix that is similar to the samples being analyzed.[4]
Troubleshooting Guides
Problem: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize extraction parameters such as solvent choice, pH, time, and temperature. For LLE, consider different organic solvents. For HS-SPME, adjust incubation time and temperature to ensure equilibrium is reached.[4][5] |
| Analyte Volatility | Minimize sample exposure to air and handle samples in sealed containers. Keep extraction and processing times as short as possible. |
| Analyte Degradation | Avoid extreme pH conditions and high temperatures if your pyrazines are thermally sensitive.[1] Use milder extraction techniques when possible. |
| Improper Solvent Choice (LLE) | Select a solvent that has a high affinity for pyrazines but is immiscible with the sample matrix. Dichloromethane or a hexane (B92381)/ethyl acetate (B1210297) mixture are common choices.[3] Using a less polar solvent like hexane can help avoid co-extraction of polar byproducts.[6] |
| SPME Fiber Saturation | If analyte concentrations are very high, the SPME fiber can become saturated. Diluting the sample may be necessary. |
Problem: Poor Chromatographic Peak Shape
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Active sites in the injector liner or the GC column can interact with pyrazines, causing peak tailing. Using a deactivated liner and a high-quality, inert column can help. If contamination is suspected, baking out the column or trimming the front end may be necessary.[2] |
| Column Overload | Injecting too much analyte can lead to fronting peaks. Dilute the sample or reduce the injection volume.[2] |
| Inappropriate GC Conditions | Optimize the GC oven temperature program and carrier gas flow rate to ensure good separation and peak shape. |
Quantitative Data Summary
The choice of extraction method significantly impacts the recovery and sensitivity of pyrazine analysis. The following table summarizes the performance of common extraction techniques.
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[3] | Partitioning of pyrazines between the sample matrix and an immiscible organic solvent.[3] | Use of high-frequency sound waves to enhance solvent penetration and extraction.[3] |
| Limit of Detection (LOD) | 0.07–22.22 ng/g[3] | Dependent on concentration steps; can be higher than HS-SPME without concentration.[3] | Data for pyrazines is limited, but generally provides high extraction yields.[3] |
| Limit of Quantitation (LOQ) | 2–180 ng/g[3] | Dependent on concentration steps.[3] | Data for pyrazines is limited.[3] |
| Precision (%RSD) | < 16%[5] | Generally higher than HS-SPME due to more manual steps.[3] | Dependent on parameter optimization.[3] |
| Mean Recovery | 91.6–109.2%[5] | Can be lower for highly volatile compounds.[3] | Can provide high extraction yields.[3] |
| Advantages | Solvent-free, sensitive, and easily automated.[3] | High extraction capacity and applicable to a wide range of matrices.[7] | Enhanced extraction efficiency and faster processing times compared to traditional methods.[3] |
| Disadvantages | Fiber fragility and potential for matrix effects.[3] | Labor-intensive, requires large volumes of organic solvents, and may have lower recovery for highly volatile compounds.[3] | Potential for degradation of thermally sensitive compounds if not properly controlled.[3] |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol is a general guideline for the extraction of volatile pyrazines from solid or liquid samples.
Materials:
-
20 mL headspace vial with a PTFE/silicone septum[3]
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[3]
-
Heater-stirrer or water bath[3]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)[3]
Procedure:
-
Place the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into the headspace vial.[7][8]
-
For solid samples, adding a small amount of deionized water may be beneficial.[3] For liquid samples, adding NaCl (to saturation) can improve extraction efficiency.[7]
-
Add an appropriate internal standard for accurate quantification.[8]
-
Seal the vial tightly.[3]
-
Place the vial in a heater-stirrer and pre-incubate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-20 minutes) to allow for equilibration of volatiles in the headspace.[3][5]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) at a controlled temperature (e.g., 50-60°C).[3][5]
-
Retract the fiber and immediately insert it into the GC injection port for thermal desorption.[3]
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for extracting pyrazines from liquid or semi-solid samples.
Materials:
-
Homogenized food sample[3]
-
Separatory funnel[3]
-
Organic solvent (e.g., Dichloromethane or a Hexane/Ethyl Acetate mixture)[3]
-
Saturated sodium chloride (NaCl) solution[3]
-
Anhydrous sodium sulfate[3]
-
Rotary evaporator[3]
Procedure:
-
Place the homogenized sample into a separatory funnel.[3]
-
Add a saturated NaCl solution to the sample.[3]
-
Add the organic solvent to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, venting periodically.[3]
-
Allow the layers to separate and drain the organic layer.[3]
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.[3]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]
-
Filter the dried extract.
-
Concentrate the extract using a rotary evaporator.[3]
Visualizations
Caption: A generalized workflow for pyrazine extraction and analysis.
Caption: A logical workflow for troubleshooting low pyrazine recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing for Methoxypyrazines in GC Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common issue of peak tailing during the gas chromatography (GC) analysis of methoxypyrazines. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve specific problems encountered in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Peak Tailing
Peak tailing can significantly impact the accuracy and precision of methoxypyrazine quantification. This guide provides a systematic approach to troubleshooting this common chromatographic issue.
Issue: Tailing peaks observed for methoxypyrazine standards and samples.
Question: What are the primary causes of peak tailing for methoxypyrazines and how can I address them?
Answer: Peak tailing for methoxypyrazines, which are polar compounds, is often a result of undesirable interactions within the GC system or suboptimal analytical conditions. The most common causes and their solutions are outlined below.
Primary Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solutions |
| Active Sites in the GC System | Exposed silanol (B1196071) groups in the injector liner, on the column surface, or metal surfaces in the flow path can interact with the polar methoxypyrazine molecules, causing delayed elution and peak tailing.[1][2] | - Use deactivated inlet liners and replace them regularly.[2]- Trim 10-20 cm from the inlet of the analytical column to remove accumulated active sites.[2]- Ensure all components in the sample flow path are inert. |
| Column Contamination | Accumulation of non-volatile matrix components at the head of the column can create active sites and lead to peak distortion.[1][3] | - Implement a regular column bake-out procedure to remove contaminants.[2]- If tailing persists, trim the front end of the column.[4]- For complex matrices, consider using a guard column to protect the analytical column.[5] |
| Improper Column Installation | Incorrect column positioning in the injector or detector can create dead volumes or turbulence in the carrier gas flow path, resulting in peak tailing.[1][6] | - Ensure the column is cut cleanly and squarely.[6][7]- Follow the manufacturer's instructions for the correct column insertion depth into the inlet and detector.[6]- Use the correct ferrules and ensure they are properly tightened to prevent leaks and dead volumes. |
| Suboptimal GC Conditions | An incorrect carrier gas flow rate or a poorly optimized oven temperature program can contribute to peak tailing.[2] | - Optimize the carrier gas flow rate. A rate that is too low can increase the interaction time with active sites.[2]- Adjust the oven temperature program. A faster ramp rate can sometimes reduce tailing for later eluting peaks.[2] |
| Chemical Interactions | The inherent polarity of methoxypyrazines can lead to strong interactions with the stationary phase of the column, causing tailing.[2] | - Select a GC column with a more inert stationary phase.[2]- For highly polar methoxypyrazines, derivatization can be considered to improve peak shape, although this adds a step to the sample preparation.[2][7] |
| Injection Technique | Overloading the column or issues with the injection mode can lead to poor peak shape.[3][8] | - For splitless injections, ensure the split/purge activation time is optimized to prevent solvent tailing.[8]- Avoid overloading the column by reducing the injection volume or sample concentration.[7] |
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in methoxypyrazine analysis.
Caption: A flowchart for systematically troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Which GC column stationary phase is recommended to minimize peak tailing for methoxypyrazines?
A1: Due to their polarity, polyethylene (B3416737) glycol (PEG) based stationary phases, commonly known as WAX columns, are frequently used for the analysis of methoxypyrazines.[1] These columns provide good selectivity for these compounds.[1] Another stationary phase that is also utilized is 5% diphenyl-95% dimethylpolysiloxane.[1]
Q2: Can the inlet liner geometry affect peak tailing?
A2: Yes, the geometry of the inlet liner can significantly impact analytical performance.[9][10] Liners with a taper at the bottom can help to focus the analytes onto the column, reducing discrimination and potential interactions with the metal base of the inlet.[11] The use of deactivated glass wool within the liner can aid in sample volatilization, but it's crucial that the wool itself is highly inert to prevent it from acting as a source of activity.[9][10] For very active compounds, a direct injection tapered liner may yield better results.[12]
Q3: How does sample pH influence the analysis of methoxypyrazines and potentially peak shape?
A3: The volatility of methoxypyrazines is pH-dependent. In acidic conditions (below pH 2), they can become protonated, which makes them less volatile and can lead to poor peak shape and recovery.[13] Adjusting the sample pH to a neutral or slightly basic value (around 6.0-7.0) with a base like NaOH can significantly improve their volatility and subsequent extraction efficiency, leading to better chromatography.[13][14][15]
Q4: I've tried all the common troubleshooting steps, but my methoxypyrazine peaks are still tailing. What are my next options?
A4: If you have addressed potential issues with the inlet, column, and GC conditions, consider the following advanced strategies:
-
Use a Guard Column: An integrated guard column can protect your analytical column from non-volatile matrix components that cause peak tailing.[5]
-
Change Column: It may be necessary to switch to a different brand of column with the same stationary phase, as deactivation technologies can vary between manufacturers.
-
Multidimensional GC (GCxGC): For extremely complex matrices where co-elution might be mistaken for tailing, multidimensional gas chromatography can provide the necessary resolution to separate the methoxypyrazines from interfering compounds.[2][16]
Experimental Protocols
Protocol 1: Routine Inlet Maintenance for Reducing Peak Tailing
This protocol outlines the steps for routine maintenance of the GC inlet to minimize active sites.
Objective: To replace the inlet liner and septum to ensure an inert sample pathway.
Materials:
-
New, deactivated inlet liner
-
New septum
-
Liner removal tool
-
Septum removal tool (tweezers)
-
Clean, lint-free gloves
Procedure:
-
Cool down the GC inlet to a safe temperature (below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Remove the septum nut.
-
Carefully remove the old septum using tweezers.
-
Unscrew the inlet retaining nut.
-
Gently remove the old liner using a liner removal tool.
-
Wearing clean gloves, insert the new, deactivated liner.
-
Replace the inlet retaining nut and tighten it according to the manufacturer's specifications.
-
Place the new septum in the septum nut and reattach it to the inlet.
-
Restore the carrier gas flow and perform a leak check.
-
Heat the inlet to the operating temperature and allow it to equilibrate before running samples.
Protocol 2: HS-SPME-GC-MS Analysis of Methoxypyrazines in Wine
This protocol provides a general methodology for the extraction and analysis of methoxypyrazines from a wine matrix, which is known to be complex.
Objective: To extract and quantify methoxypyrazines in wine while minimizing matrix effects that can contribute to poor peak shape.
Sample Preparation and Extraction:
-
Pipette 8 mL of the wine sample into a 20 mL headspace vial.[14]
-
If using a stable isotope dilution assay (SIDA), add a known concentration of the deuterated internal standard.[14]
-
Add 2 mL of deionized water to dilute the sample and reduce the ethanol (B145695) concentration.[14]
-
Add sodium chloride to achieve a concentration of 30% (w/v) to increase analyte volatility.[14]
-
Adjust the pH of the solution to approximately 6.0 using a sodium hydroxide (B78521) solution.[14]
-
Immediately seal the vial.
-
Place the vial in an autosampler with an agitator and equilibrate the sample at 50°C for 5 minutes.[14]
-
Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C with agitation.[14]
GC-MS Analysis:
-
GC Column: Mid-polarity or polar column (e.g., DB-WAX or equivalent).[13][17]
-
Inlet: Desorb the SPME fiber for 5 minutes at 250°C in splitless mode.[13]
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min).[13][17]
-
MS Detector: Use in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[1][18]
Logical Relationship of Key Analytical Parameters
The following diagram illustrates the relationship between key parameters in the GC analysis of methoxypyrazines and their impact on peak shape.
Caption: Key parameter relationships affecting peak symmetry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. chromexscientific.co.uk [chromexscientific.co.uk]
- 10. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 11. Inlet Liners – Part 1 | Separation Science [sepscience.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-conferences.org [bio-conferences.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimal Extraction of 2-Methoxy-3-methylpyrazine using SPME
This technical support center provides guidance on the selection of the appropriate Solid-Phase Microextraction (SPME) fiber and optimization of experimental conditions for the analysis of 2-Methoxy-3-methylpyrazine (MMP).
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is recommended for the extraction of this compound (MMP)?
A1: For achieving the highest sensitivity and recovery of MMP, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is generally recommended.[1][2][3] This fiber type has been shown to have high extraction efficiency for a broad range of pyrazines.[2][3] If fiber durability is a primary concern and slightly lower sensitivity is acceptable, a Polydimethylsiloxane (PDMS) fiber can be a suitable alternative.[1][4]
Q2: What are the key parameters to optimize for MMP extraction using SPME?
A2: The key parameters to optimize for efficient MMP extraction include the choice of SPME fiber coating, extraction time and temperature, and sample matrix properties.[5] For a DVB/CAR/PDMS fiber, an extraction temperature of 50°C for 30 minutes has been shown to be effective.[1][4] For PDMS fibers, a lower extraction temperature of around 35°C for 30 minutes is often optimal.[4]
Q3: How do matrix effects, such as ethanol (B145695) and pH, influence MMP extraction?
A3: Matrix effects can significantly impact the extraction efficiency of MMP.
-
Ethanol Content: The presence of ethanol, particularly in samples like wine, can decrease the recovery of methoxypyrazines.[1][4] Sample dilution is a common strategy to mitigate this effect.
-
pH: The pH of the sample can affect the volatility of MMP. A low pH can lead to the protonation of methoxypyrazines, reducing their volatility and subsequent extraction.[6]
-
Ionic Strength: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the partitioning of analytes into the headspace, a phenomenon known as "salting out," thereby improving extraction efficiency.[1][4] A concentration of 30% (w/v) NaCl is often used.[4]
Q4: Should I use Headspace (HS) SPME or Direct Immersion (DI) SPME for MMP analysis?
A4: Headspace SPME (HS-SPME) is the preferred method for volatile compounds like MMP, especially in complex matrices.[1] HS-SPME minimizes the exposure of the fiber to non-volatile matrix components, which helps to extend the fiber's lifespan and reduce potential interference in the chromatographic analysis.[1]
Troubleshooting Guide
Problem: Poor reproducibility in my MMP analysis.
-
Possible Cause: Inconsistent positioning of the SPME fiber in the headspace of the sample vial.
-
Solution: Ensure the fiber is placed at the same depth for every extraction. Automated systems can improve consistency.
-
-
Possible Cause: Fluctuations in extraction time and temperature.
-
Solution: Use a temperature-controlled agitator or water bath to maintain consistent temperature. Precisely control the extraction time for all samples and standards.[1]
-
-
Possible Cause: Fiber degradation or contamination.
-
Solution: Visually inspect the fiber for any damage or discoloration. Condition the fiber before each use according to the manufacturer's instructions. Replace the fiber after a certain number of injections (e.g., 50-75 for a PDMS fiber) as its performance can deteriorate over time.[4]
-
Problem: Low sensitivity or poor recovery of MMP.
-
Possible Cause: Sub-optimal SPME fiber choice.
-
Possible Cause: Inefficient extraction conditions.
-
Possible Cause: Matrix effects suppressing the release of MMP.
-
Solution: If the sample contains ethanol, consider diluting it with deionized water.[1] Adjust the sample pH to be in the optimal range for MMP volatility.
-
Quantitative Data Summary
The selection of an appropriate SPME fiber has a direct impact on the limits of detection (LOD) and quantification (LOQ) for methoxypyrazines. The following table summarizes the performance of different SPME fibers in various studies.
| SPME Fiber Coating | Analyte(s) | Matrix | LOD (ng/L) | LOQ (ng/L) |
| DVB/CAR/PDMS | 3-Alkyl-2-methoxypyrazines | Wine | <0.5 (in juice), 1-2 (in wine) | - |
| PDMS/DVB | 3-Alkyl-2-methoxypyrazines | Must | 0.1 (for some analytes) | - |
| PDMS | 3-Alkyl-2-methoxypyrazines | Spiked Model Wine | ~100 | - |
| DVB/CAR/PDMS | 2-methoxy-3,5-dimethylpyrazine | Drinking Water | 0.83 (ng/mL) | 2.5 (ng/mL) |
Note: The reported LOD and LOQ values are highly dependent on the specific instrumentation and analytical method used.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a general workflow for the analysis of MMP in a liquid matrix.
1. Materials and Reagents:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for high sensitivity.[1][7]
-
SPME Holder (manual or autosampler)
-
20 mL headspace vials with PTFE/silicone septa
-
Heating and agitation system (e.g., heating block with a magnetic stirrer)
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Analytical standard of this compound
-
Sodium Chloride (NaCl)
-
Deionized water
2. Sample Preparation:
-
Pipette a known volume of the sample (e.g., 10 mL) into a 20 mL headspace vial.
-
If the sample contains a high concentration of ethanol, dilute it with deionized water.
-
Add an appropriate amount of NaCl to achieve a concentration of 30% (w/v) to enhance the extraction efficiency.[4]
-
If necessary, adjust the pH of the sample.
-
Seal the vial tightly with a PTFE/silicone septum and cap.
3. HS-SPME Procedure:
-
Condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer.
-
Place the sample vial in the heating block and allow it to equilibrate at the optimized temperature (e.g., 50°C) for a set time (e.g., 10-15 minutes) with constant agitation.[1][7]
-
Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).[1][4] Ensure the fiber does not touch the liquid sample.
4. GC-MS Analysis:
-
After extraction, immediately retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption.[1]
-
Desorb the analytes for a sufficient time (e.g., 3-5 minutes) in splitless mode to ensure complete transfer to the GC column.[1]
-
Start the GC-MS data acquisition. A typical GC column for this analysis is a DB-WAX or equivalent polar column.
-
After desorption, the fiber should be cleaned in the injection port for a few minutes before the next extraction.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | American Journal of Enology and Viticulture [ajevonline.org]
- 5. benchchem.com [benchchem.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HS-SPME-GC-MS for 2-Methoxypyrazine Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of potent aroma compounds like 2-methoxypyrazines is crucial for quality control, flavor profiling, and safety assessment. This guide provides a detailed comparison of a validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method with alternative analytical techniques for the analysis of 2-methoxypyrazines.
The selection of an analytical method for determining 2-methoxypyrazines depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.[1] This guide presents a side-by-side comparison of performance characteristics to aid in selecting the most suitable method for your specific application.
Performance Comparison of Analytical Methods
The following tables summarize the key quantitative performance parameters for HS-SPME-GC-MS and alternative methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a more sensitive GC-tandem mass spectrometry (GC-MS/MS) approach.
Table 1: HS-SPME-GC-MS vs. LC-MS/MS
| Validation Parameter | HS-SPME-GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99[1] | Not explicitly found for 2-methoxypyrazines |
| Limit of Detection (LOD) | 0.5 - 1.95 ng/L[1] | 0.03 ng/L[1] |
| Limit of Quantification (LOQ) | 1.0 - 2.5 ng/L[1] | 0.10 ng/L[1] |
| Accuracy (Recovery) | 84 - 108%[1][2] | Recoveries close to 100% reported[1] |
| Precision (RSD) | 1.4 - 3.5%[1] | Repeatability around 15% at 2 ng/L[1] |
Table 2: HS-SPME-GC-MS vs. HS-SPME-GC-MS/MS
| Performance Parameter | HS-SPME-GC-MS | HS-SPME-GC-MS/MS |
| Limit of Detection (LOD) | <0.5 ng/L (juice), 1-2 ng/L (wine)[3] | 2 ng/L (wine)[3] |
| Limit of Quantitation (LOQ) | 2.5 ng/mL (drinking water)[3] | 33 ng/L (wine)[3] |
| Linearity (R²) Range | 2.5-500 ng/mL (R² = 0.9998)[3] | 0.5-100 ng/mL (R² = 0.993-0.998)[3] |
While both HS-SPME-GC-MS and HS-SPME-GC-MS/MS are effective for the determination of 2-methoxypyrazines, the tandem mass spectrometry approach (GC-MS/MS) offers superior performance in terms of lower detection limits and enhanced specificity, making it particularly suitable for complex matrices where interferences are a concern.[3]
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results and for assessing the suitability of a method for a particular application.
This method is suitable for the quantification of 2-methoxypyrazines in liquid food matrices such as wine.[1]
1. Sample Preparation (HS-SPME)
-
Place a 5 mL aliquot of the wine sample into a 20 mL headspace vial.[1]
-
Add a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) for accurate quantification.[1]
-
Add sodium chloride (e.g., 2.5 g) to the vial to enhance analyte partitioning into the headspace.[3]
-
Seal the vial with a PTFE-faced silicone septum.[1]
-
Incubate the sample at 40°C for 30 minutes with agitation.[1]
-
Expose a 2 cm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.[1]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.[1]
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific 2-methoxypyrazine (B1294637) ions.[1]
Liquid chromatography-tandem mass spectrometry provides a highly sensitive alternative, particularly for complex matrices where lower detection limits are necessary.[1]
1. Sample Preparation
-
Sample preparation typically involves distillation followed by solvent extraction to concentrate the analytes.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.[1]
-
Column: A reversed-phase C18 column.[1]
Methodology and Workflow Visualizations
To further elucidate the procedural steps, the following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.
Caption: Workflow for 2-Methoxypyrazine analysis using HS-SPME-GC-MS.
Caption: Comparison of key attributes for the analytical techniques.
References
GC-MS vs. LC-MS for 2-Methoxypyrazine Determination: A Comparative Guide
For researchers, scientists, and professionals in the food and beverage, environmental, and pharmaceutical industries, the accurate quantification of potent aroma compounds like 2-methoxypyrazine (B1294637) is crucial for quality control and safety assessment. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of 2-methoxypyrazine, supported by experimental data and detailed protocols.
Performance Comparison
The choice between GC-MS and LC-MS for 2-methoxypyrazine analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of typical methods for each technique.
| Validation Parameter | HS-SPME-GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99[1] | Not explicitly found for 2-methoxypyrazines, but generally high |
| Limit of Detection (LOD) | 0.5 - 1.95 ng/L[1] | 0.03 ng/L[1] |
| Limit of Quantitation (LOQ) | 1.0 - 2.5 ng/L[1] | 0.10 ng/L[1] |
| Accuracy (Recovery) | 84 - 108%[1] | Recoveries close to 100% reported[1] |
| Precision (RSD) | 1.4 - 3.5%[1] | Repeatability around 15% at 2 ng/L[1] |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each step differ significantly between the two techniques.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Validated HS-SPME-GC-MS Method
This method is well-suited for the quantification of volatile compounds like 2-methoxypyrazine in liquid matrices such as wine.[1]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 5 mL aliquot of the wine sample into a 20 mL headspace vial.[1]
-
Add a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) for accurate quantification.[1]
-
Seal the vial with a PTFE-faced silicone septum.[1]
-
Incubate the sample at 40°C for 30 minutes with agitation.[1]
-
Expose a 2 cm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.[1]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.[1]
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.[1]
Alternative Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry offers a highly sensitive alternative, particularly advantageous for complex matrices where lower detection limits are required.[1]
1. Sample Preparation:
-
Sample preparation for LC-MS/MS typically involves a distillation of the sample followed by solvent extraction to concentrate the analytes.[1][2]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.[1]
-
Column: A reversed-phase C18 column.[1]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) has been found to be effective, as electrospray ionization (ESI) can be prone to matrix effects.[1][2]
Logical Comparison of Techniques
The decision to use GC-MS or LC-MS/MS for 2-methoxypyrazine determination involves a trade-off between various factors. The following diagram illustrates a logical comparison of the two techniques.
References
A Comparative Guide to GC-O and GC-MS for Pyrazine Aroma Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pyrazine (B50134) aroma compounds. Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and earthy aromas in a vast array of food, beverage, and pharmaceutical products. Formed primarily through Maillard reactions during thermal processing, the accurate identification and sensory relevance of these compounds are essential for quality control, flavor profiling, and product development. This document outlines the experimental protocols for each method, presents a summary of their performance characteristics, and provides a logical workflow for their cross-validation.
The Synergy of Scent and Structure: An Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] As volatile pyrazines elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for confident identification and quantification.[1]
Gas Chromatography-Olfactometry (GC-O), conversely, employs the human nose as a highly sensitive and specific detector.[1] The effluent from the GC column is split, directing a portion to a conventional detector (like a Flame Ionization Detector or MS) and the remainder to a sniffing port where trained sensory panelists identify and describe the odors of eluting compounds.[1] This technique is invaluable for determining the sensory impact of specific pyrazines, even at concentrations below the detection limits of instrumental detectors.
Quantitative Performance: A Comparative Overview
The primary strength of GC-MS lies in its quantitative power, while GC-O excels in determining the sensory relevance of aroma compounds. The cross-validation of these two techniques provides a comprehensive understanding of a sample's aroma profile, linking chemical composition to sensory perception. For purely quantitative measurements, GC-MS is the method of choice; however, to understand the true sensory impact of a pyrazine in a complex matrix, the data from GC-O is crucial.[1]
Below is a comparative summary of the performance characteristics of GC-MS for the analysis of various pyrazines. Data for GC-O is presented in terms of odor detection thresholds, which represent the minimum concentration at which a substance can be detected by a sensory panel.
Table 1: GC-MS Quantitative Performance for Pyrazine Analysis
| Pyrazine | Matrix | Method | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| 2-Methylpyrazine | Edible Oil | MHS-SPME-arrow-GCMS | >0.99 | 2 | 6 | 91.6-109.2 |
| 2,5-Dimethylpyrazine | Edible Oil | MHS-SPME-arrow-GCMS | >0.99 | 10 | 30 | 91.6-109.2 |
| 2-Ethyl-5-methylpyrazine | Edible Oil | MHS-SPME-arrow-GCMS | >0.99 | 20 | 60 | 91.6-109.2 |
| 2,3,5-Trimethylpyrazine | Edible Oil | MHS-SPME-arrow-GCMS | >0.99 | 60 | 180 | 91.6-109.2 |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Wine | HS-SPME-MDGC-MS | >0.99 | 0.000267 | 0.267 | Not Specified |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Wine | HS-SPME-MDGC-MS | >0.99 | 0.000260 | 0.260 | Not Specified |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | Wine | HS-SPME-MDGC-MS | >0.99 | 0.000130 | 0.130 | Not Specified |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Data synthesized from multiple sources.[2][3][4]
Table 2: Sensory Detection Thresholds of Pyrazines Determined by GC-O and Sensory Panels
| Pyrazine | Odor Description | Odor Threshold in Water (ppb) |
| 2-Methylpyrazine | Roasty, Nutty | 100 |
| 2,5-Dimethylpyrazine | Roasted Potato, Nutty | 35 |
| 2,6-Dimethylpyrazine | Roasted, Nutty | 70 |
| 2-Ethyl-3-methylpyrazine | Earthy, Potato | 1.0 |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted, Nutty, Earthy | 0.04 |
| 2,3,5-Trimethylpyrazine | Roasted, Nutty, Baked Potato | 40 |
| Tetramethylpyrazine | Nutty, Earthy | 38 |
| 2-Methoxy-3-methylpyrazine | Roasted Peanut | 0.2 |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green Bell Pepper | 0.002 |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Earthy, Pea-like | 0.002 |
Data synthesized from multiple sources.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline standard procedures for pyrazine analysis using HS-SPME-GC-MS and GC-O.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the extraction and analysis of volatile and semi-volatile pyrazines from solid or liquid samples.
1. Materials and Equipment:
-
20 mL headspace vials with PTFE/silicone septa.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Heating and agitation system (e.g., autosampler with incubator or heating block with magnetic stirrer).
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. Sample Preparation:
-
Solid Samples: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples: Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analogue) to each sample for accurate quantification.
-
Matrix Modification: For aqueous samples, add a salt (e.g., NaCl, 1-4g) to increase the vapor pressure of the analytes.
-
Immediately seal the vial after sample and standard addition.
3. HS-SPME Procedure:
-
Incubation/Equilibration: Place the vial in the heating block/incubator and equilibrate the sample at a controlled temperature (e.g., 50-80°C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-50 minutes) at the same temperature to allow for the adsorption of pyrazines onto the fiber coating.
4. GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes (e.g., 2-5 minutes) in splitless mode.
-
GC Separation:
-
Column: Use a suitable capillary column (e.g., DB-WAX or DB-5ms, 30-60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), ramps to 240°C at a rate of 3-5°C/min, and holds for a final period.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
5. Data Analysis:
-
Identify pyrazines by comparing their retention times and mass spectra with those of authentic standards and library databases (e.g., NIST).
-
Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
GC-O is used to identify odor-active compounds as they elute from the GC column.
1. System Configuration:
-
A GC-MS system as described above is modified with an effluent splitter at the end of the capillary column.
-
The splitter divides the column effluent between the MS detector and a heated transfer line leading to a sniffing port (olfactometry port). A typical split ratio is 1:1.
-
Humidified air is mixed with the effluent at the sniffing port to prevent the dehydration of the panelists' nasal passages.
2. Sensory Evaluation:
-
Trained panelists sniff the effluent from the olfactometry port throughout the chromatographic run.
-
Panelists record the retention time, odor quality (descriptor), and odor intensity for each detected aroma event.
3. Aroma Extract Dilution Analysis (AEDA):
-
To determine the sensory significance of the odor-active compounds, AEDA is often performed.[7][8]
-
The sample extract is serially diluted (e.g., 1:3, 1:9, 1:27, etc.) and each dilution is analyzed by GC-O.[7]
-
The Flavor Dilution (FD) factor for each compound is the highest dilution at which its odor is still detectable.[7][8] Compounds with higher FD factors are considered more potent contributors to the overall aroma.
Cross-Validation Workflow
The cross-validation of GC-MS and GC-O provides a powerful approach to comprehensively characterize the pyrazine aroma profile of a sample. The following diagram illustrates a typical workflow.
Caption: Workflow for the cross-validation of GC-MS and GC-O data.
Conclusion
The combined use of GC-MS and GC-O provides a robust and comprehensive approach for the analysis of pyrazine aromas. While GC-MS delivers precise quantitative data, GC-O offers invaluable insights into the sensory relevance of individual compounds. By correlating the concentration of pyrazines determined by GC-MS with their odor activity values and flavor dilution factors from GC-O, researchers can identify the key drivers of aroma in a wide range of products. This integrated strategy is indispensable for effective quality control, new product development, and fundamental flavor research.
References
- 1. benchchem.com [benchchem.com]
- 2. imreblank.ch [imreblank.ch]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Comparative sensory analysis of 2-Methoxy-3-methylpyrazine and other alkylpyrazines.
A Comparative Sensory Analysis of 2-Methoxy-3-methylpyrazine (B1583162) and Other Alkylpyrazines
This guide provides a comprehensive comparison of the sensory characteristics of this compound and other notable alkylpyrazines. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their sensory profiles, the experimental methods used to determine these properties, and the underlying biological pathways for their perception.
Quantitative Sensory Data
Alkylpyrazines are a significant class of volatile, nitrogen-containing heterocyclic compounds known for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy scents. They are key contributors to the flavor of many thermally processed foods, including coffee, cocoa, and baked goods. The sensory attributes of these compounds are highly dependent on the specific substituent groups and their positions on the pyrazine (B50134) ring.
The following table summarizes the odor and taste thresholds, along with the sensory descriptors for a selection of common alkylpyrazines, providing a framework for comparing their sensory impact.
| Compound | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppb) | Sensory Descriptors |
| This compound | 0.002 - 4 | - | Roasted peanuts, hazelnuts, almond, earthy |
| 2-Methylpyrazine | 30 - 105 | - | Nutty, roasted, cocoa, potato-like |
| 2,5-Dimethylpyrazine | 35 - 800 | - | Roasted peanut, chocolate, coffee, nutty |
| 2,6-Dimethylpyrazine | 4 - 200 | - | Nutty, coffee, chocolate, roasted |
| 2-Ethyl-3-methylpyrazine | 1 - 490 | - | Roasted, nutty, earthy, potato |
| 2,3,5-Trimethylpyrazine | 0.2 - 400 | - | Roasted potato, nutty, chocolate, coffee |
| 2-Ethyl-3,5-dimethylpyrazine | 0.005 - 1 | - | Earthy, potato, nutty, cocoa |
| 2-sec-Butyl-3-methoxypyrazine | 0.001 - 0.002 | - | Green bell pepper, earthy, galbanum |
| 2-Isobutyl-3-methoxypyrazine | 0.001 - 0.002 | - | Green bell pepper, earthy, potato |
Experimental Protocols
The sensory data presented in this guide are determined using established analytical and sensory evaluation methodologies. The following are detailed protocols for two key experiments used in the sensory evaluation of pyrazines.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[1]
Objective: To identify and characterize the specific odor notes of individual pyrazines as they elute from the gas chromatograph.
Apparatus:
-
Gas chromatograph (GC) equipped with a sniffing port (olfactometry port).
-
Appropriate GC column for volatile compound separation (e.g., polar or non-polar capillary column).
-
Mass spectrometer (MS) for compound identification.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as solvent extraction or headspace solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and polarity.
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and records the odor descriptors and the retention time of each odor event. The intensity of the odor can also be rated.
-
Data Analysis: The data from the GC detector (e.g., MS) and the olfactometry results are combined to identify the chemical compounds responsible for specific odors.
Sensory Panel Evaluation
Sensory panel evaluation involves a group of trained individuals who assess the sensory properties of a substance under controlled conditions. This method is essential for determining odor and taste thresholds and for developing detailed sensory descriptor profiles.
Objective: To determine the detection threshold of a pyrazine and to develop a descriptive sensory profile.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific sensory attributes.
-
Sample Preparation: The pyrazine compounds to be tested are dissolved in a neutral solvent (e.g., water or oil) at various concentrations.
-
Threshold Determination (e.g., 3-Alternative Forced Choice - 3-AFC): Panelists are presented with three samples, two of which are blanks and one contains the pyrazine at a specific concentration. They are asked to identify the different sample. The lowest concentration at which the panel can reliably detect the compound is determined as the threshold.
-
Descriptive Analysis: Panelists evaluate samples at supra-threshold concentrations and generate a list of descriptive terms for the aroma and taste. The intensity of each attribute is then rated on a scale.
-
Data Analysis: Statistical analysis is performed on the panel's responses to determine the sensory profile of the compound.
Mandatory Visualization
Signaling Pathway for Pyrazine Perception
The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for a broad range of pyrazines, playing a crucial role in the perception of roasted and nutty aromas.[2] The binding of a pyrazine molecule to an olfactory receptor triggers a G-protein coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.
Caption: Olfactory signaling cascade initiated by pyrazine binding to the OR5K1 receptor.
Experimental Workflow for Comparative Sensory Analysis
The following diagram illustrates a typical workflow for the comparative sensory analysis of different alkylpyrazines, integrating both instrumental and human sensory evaluation techniques.
References
Unveiling the Subtleties: A Comparative Guide to the Sensory Threshold of 2-Methoxy-3-methylpyrazine in Diverse Food Matrices
For researchers, scientists, and professionals in drug development, understanding the sensory impact of aroma compounds is paramount. This guide provides a comprehensive comparison of the sensory threshold of 2-methoxy-3-methylpyrazine (B1583162), a key flavor compound, across various food matrices. By examining its detection levels and comparing them with other pyrazine (B50134) derivatives, this document offers valuable insights supported by experimental data and detailed methodologies.
This compound is a potent and versatile aroma compound, renowned for its characteristic nutty, roasted, and earthy notes.[1][2] Its presence is crucial in defining the flavor profiles of a wide array of food products, from the roasted notes in coffee and cocoa to the savory character of baked goods and meats.[3][4] The sensory threshold of this compound, the minimum concentration at which it can be detected by the human senses, is a critical parameter that varies significantly depending on the complexity of the food matrix in which it is present.
Comparative Sensory Thresholds: A Quantitative Overview
The sensory detection threshold of an aroma compound is not a fixed value but is influenced by the surrounding medium. The following table summarizes the known sensory thresholds of this compound and other related pyrazines in different matrices. It is important to note that specific threshold data for this compound in many complex food matrices is not widely published. The data presented for food categories other than water and wine often reflect recommended usage levels for achieving a desired flavor profile, rather than the absolute detection threshold.
| Compound | Matrix | Threshold Type | Concentration (ng/L) | Predominant Sensory Descriptors |
| This compound | Water | Odor | 3,000 | Roasted peanuts, hazelnuts, almond [5] |
| 2-Methoxy-3,5-dimethylpyrazine | White Wine | Aroma | 2.1 | Musty, moldy |
| 2-sec-Butyl-3-methoxypyrazine | Water | Odor | 1 - 2 | Green, earthy |
| 2-sec-Butyl-3-methoxypyrazine | Wine | Odor | < 10,000 | Green, earthy |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | White Wine | Detection | 8,000 | Vegetative |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Red Wine | Detection | 16,000 | Vegetative |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Wine | Detection | 2,000 | Earthy, pea pod |
| 2,5-Dimethylpyrazine | Water | Odor | 800,000 | Roasted peanut, chocolate |
| 2-Ethyl-3,5-dimethylpyrazine | Air | Odor | 0.04 | Earthy |
| 2,3-Diethyl-5-methylpyrazine | Air | Odor | 0.014 | Earthy |
| 2-Ethenyl-3,5-dimethylpyrazine | Air | Odor | 0.014 | Earthy |
Impact on Various Food Categories
While precise threshold values are limited, the influence of this compound is well-documented across several food categories:
-
Baked Goods: In products like bread, it contributes to the desirable roasted and nutty crust aromas. Recommended usage levels in pizza crust flavors are around 400 ppm, while whole grain bread flavors may benefit from higher concentrations.[6]
-
Nuts and Seeds: This pyrazine is exceptionally well-suited for enhancing the flavor of nuts and seeds.[6] For toasted almond flavors, a starting level of 1,000 ppm is suggested, while hazelnut and peanut flavors can accommodate levels around 2,000 ppm.[6]
-
Coffee and Cocoa: Pyrazines are fundamental to the roasted and nutty aromas of coffee and cocoa.[1][7] this compound plays a role in building the characteristic roasted flavor profile.
-
Savory Products: In savory applications like sauces, soups, and seasonings, it imparts roasted and umami notes, contributing to a more complex and appealing flavor.[4]
Experimental Protocol: Determining Sensory Thresholds
The determination of sensory thresholds is a meticulous process that requires a trained sensory panel and standardized methodologies. The most widely accepted method is the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."
Objective:
To determine the lowest concentration of this compound that is detectable by a sensory panel in a specific food matrix.
Materials:
-
High-purity this compound standard.
-
The food matrix to be tested (e.g., water, wine, a neutral food base).
-
Odor-free glassware.
-
A trained sensory panel of at least 15-20 assessors.
-
A controlled sensory evaluation environment with consistent lighting and temperature, free from distracting odors.
Procedure:
-
Panelist Training: Panelists are familiarized with the aroma of this compound using a reference standard at a clearly detectable concentration.
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a known high concentration.
-
Serial Dilutions: A series of ascending concentrations of the pyrazine are prepared in the target food matrix. The concentration steps are typically logarithmic (e.g., increasing by a factor of two or three).
-
Sample Presentation (3-Alternative Forced-Choice - 3-AFC): For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (the food matrix without the added pyrazine), and one contains the pyrazine at that concentration. The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are instructed to smell (or taste, depending on the test) the samples and identify the one that is different from the other two.
-
Data Collection: The number of correct identifications at each concentration level is recorded.
-
Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist. Statistical methods are then applied to determine the concentration at which 50% of the panel can correctly identify the spiked sample.
The Science of Perception: Olfactory Signaling Pathway
The perception of this compound and other pyrazines begins with their interaction with specific olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that results in the brain perceiving the distinct aroma.
The binding of a pyrazine molecule to an olfactory receptor, such as the human olfactory receptor OR5K1 which has been identified as a key receptor for several pyrazine compounds, initiates a G-protein coupled signaling cascade.[8][9] This leads to the generation of an electrical signal that is transmitted to the olfactory bulb in the brain for processing.
References
A Comparative Guide to SPME Fiber Selection for 2-Methoxy-3-methylpyrazine Extraction
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile organic compounds is paramount. 2-Methoxy-3-methylpyrazine (2-MMP) is a key aroma compound in various food products and can also be an important analyte in other matrices. Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique that offers high sensitivity. The choice of SPME fiber is a critical parameter that significantly influences extraction efficiency. This guide provides an objective comparison of different SPME fibers for the extraction of 2-MMP, supported by experimental data, to aid in method development and optimization.
Performance Comparison of SPME Fibers
The selection of an appropriate SPME fiber is crucial for achieving optimal sensitivity and recovery of this compound. The most commonly evaluated fibers for pyrazine (B50134) analysis are those with mixed-phase coatings, which are capable of extracting a wide range of analytes with varying polarities and molecular weights.
Based on available literature, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber consistently demonstrates superior performance for the extraction of methoxypyrazines, including those with alkyl substitutions similar to 2-MMP.[1][2][3]
Table 1: Comparison of SPME Fiber Performance for Alkyl-Substituted Methoxypyrazine Extraction
| SPME Fiber Type | Coating Composition | Extraction Principle | Performance for Methoxypyrazines | Key Characteristics |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Adsorption and absorption | Highest analyte recoveries reported. [1] Shows maximum volatile extraction efficiency for pyrazines.[2] | Recommended for trace-level analysis requiring high sensitivity.[3] |
| PDMS | Polydimethylsiloxane | Absorption | Lower analyte recoveries compared to DVB/CAR/PDMS.[1] | A robust alternative where fiber durability is a primary concern and slightly lower sensitivity is acceptable.[3] |
| PA | Polyacrylate | Absorption | Less commonly used for 2-Methoxypyrazines, with lower expected sensitivity than DVB/CAR/PDMS.[3] | Generally suitable for polar analytes. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methodologies that have demonstrated high analyte recoveries.[1][3]
1. Sample Preparation:
-
Place a precisely measured aliquot of the liquid sample (e.g., 5 mL of wine or a prepared solution) into a headspace vial (e.g., 20 mL).
-
For solid samples, a specific weight should be used, and the sample may be homogenized or suspended in a suitable solvent.
-
To enhance the release of volatile compounds from the matrix, the addition of salt (e.g., NaCl at 30% w/v) is often employed to increase the ionic strength of the solution.[1]
-
If the sample contains a high concentration of ethanol (B145695) (e.g., wine), dilution with deionized water may be necessary to improve extraction efficiency.[3]
-
It is recommended to add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) to the sample for accurate quantification.
2. Headspace SPME Procedure:
-
Fiber Conditioning: Prior to the first use and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. For a DVB/CAR/PDMS fiber, this typically involves heating in the GC injection port (e.g., at 270°C for 10-30 minutes).[3]
-
Incubation: Place the sealed headspace vial in a thermostatically controlled agitator or water bath. Incubate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 30 minutes) to allow the analytes to equilibrate in the headspace.[1] Agitation during incubation is crucial to facilitate the mass transfer of the analyte to the headspace.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature as the incubation.[1]
3. GC-MS Analysis:
-
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes. The desorption time is typically short (e.g., 2-5 minutes).
-
Chromatographic Separation: The desorbed analytes are separated on a suitable capillary column (e.g., a mid-polar to polar column like a DB-WAX or equivalent). The oven temperature program should be optimized to achieve good resolution of the target analyte from other matrix components.
-
Mass Spectrometric Detection: A mass spectrometer is used for the detection and quantification of the analyte. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and analysis of this compound using HS-SPME-GC-MS.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
References
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Methoxypyrazines
For researchers, scientists, and drug development professionals, the precise and accurate quantification of methoxypyrazines (MPs) is paramount. These potent aromatic compounds significantly influence the flavor and aroma profiles of numerous products, including wine, food, and beverages, even at trace concentrations. This guide offers a comparative overview of analytical methods for methoxypyrazine determination, with a focus on their validation parameters.
The most commonly studied methoxypyrazines include 3-isobutyl-2-methoxypyrazine (IBMP), known for its bell pepper aroma, 3-isopropyl-2-methoxypyrazine (IPMP), which imparts earthy or pea-like notes, and 3-sec-butyl-2-methoxypyrazine (SBMP), another contributor to vegetative aromas.[1][2]
Data Presentation
The following tables summarize the performance characteristics of various analytical methods for the quantification of key methoxypyrazines as reported in single-laboratory validation studies.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
| Analyte(s) | Method | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 2-methoxy-3,5-dimethylpyrazine (2-MDMP) | HS-SPME-GC-MS | 0.9998 | 2.5–500 ng/mL | 0.83 ng/mL | 2.5 ng/mL | Drinking Water | [3] |
| IBMP, EMP, IPMP, SBMP | SPE-DLLME-GC-QTOF-MS/MS | 0.993 to 0.998 | IBMP: 0.5–100 ng/mL; EMP, IPMP, SBMP: 2.5–100 ng/mL | Not Stated | 0.3–2.1 ng/L | Wine | [3][4] |
| IBMP | HS-SPME-GCxGC-NPD | >0.99 | Not Stated | 0.5 ng/L | Not Stated | Wine | [5] |
| IBMP | HS-SPME-GCxGC-IDTOFMS | >0.99 | Not Stated | 1.95 ng/L | Not Stated | Wine | [5] |
| IPMP, SBMP, IBMP | HS-SPME-MDGC-MS | >0.999 (quadratic) | IPMP: 0.260–9.96 ng/L; SBMP: 0.130–9.99 ng/L; IBMP: 0.267–41.16 ng/L | Not Stated | IPMP: <0.260 ng/L; SBMP: <0.130 ng/L; IBMP: <0.267 ng/L | Model Wine | [6] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
| Analyte(s) | Method | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| IPMP, IBMP, SBMP | LC-APCI-MS/MS | >0.9999 | up to 400 ng/L | 0.03 ng/L | 0.10 ng/L | Wine | [7] |
| EMP | LC-APCI-MS/MS | >0.9999 | up to 400 ng/L | 0.10 ng/L | 0.33 ng/L | Wine | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a widely used, solvent-free technique for extracting and concentrating volatile methoxypyrazines from a sample matrix.[8]
-
Sample Preparation: A known volume of the liquid sample (e.g., wine) is placed in a vial. For solid samples, homogenization with a suitable solvent may be required. An internal standard, often a deuterated analog of the target analyte, is added to all standards and samples for accurate quantification.[8]
-
Extraction: The vial is sealed and placed in a temperature-controlled autosampler (e.g., 45°C). A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample for a specific time (e.g., 30 minutes) with agitation, allowing for the adsorption of volatile analytes.[1]
-
GC-MS Analysis: The SPME fiber is then inserted into the hot inlet of the gas chromatograph (e.g., 250°C), where the adsorbed analytes are thermally desorbed.[8] The analytes are separated on a capillary column (e.g., DB-WAX) using a programmed temperature gradient.[1] The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target methoxypyrazines.[6]
Stable Isotope Dilution Analysis (SIDA) with GC-MS
SIDA is a highly accurate quantification technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard.[1]
-
Sample Preparation and Extraction: A known amount of the deuterated methoxypyrazine standard is spiked into a known volume of the sample. The methoxypyrazines are then isolated and concentrated using liquid-liquid extraction or solid-phase extraction.[1]
-
GC-MS Analysis: The concentrated extract is injected into the GC-MS system. The mass spectrometer monitors characteristic ions for both the native and the labeled methoxypyrazines.[1] Quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled internal standard.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS provides an alternative to GC-MS for the analysis of methoxypyrazines.[7]
-
Sample Preparation: Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[9]
-
LC-MS/MS Analysis: The prepared sample is injected into an HPLC system. The analytes are separated on a C18 column with a mobile phase gradient (e.g., water and acetonitrile (B52724) with formic acid).[10] The eluent is introduced into a tandem mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) source, for sensitive and selective detection using multiple reaction monitoring (MRM).[7]
Mandatory Visualization
While a specific inter-laboratory study for methoxypyrazines was not found, the following diagram illustrates a typical workflow for such a validation study. This process is designed to assess the reproducibility and robustness of an analytical method when performed by different laboratories.[1]
Caption: A typical workflow for an inter-laboratory validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Olfactory Analysis of 2-Methoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine for Researchers and Flavor Scientists
An in-depth guide to the distinct aroma profiles, sensory thresholds, and analytical methodologies of two key pyrazine (B50134) compounds, providing essential data for professionals in flavor and fragrance development.
This guide offers a detailed comparison of the aroma profiles of 2-Methoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine (B1293415), two influential pyrazine derivatives widely utilized in the food and fragrance industries. This publication presents quantitative sensory data, comprehensive experimental protocols for aroma analysis, and an overview of the olfactory signaling pathway involved in pyrazine perception, tailored for researchers, scientists, and drug development professionals.
Quantitative Aroma Profile Comparison
The sensory characteristics of this compound and 2-ethyl-3-methoxypyrazine have been quantitatively and qualitatively assessed to provide a clear comparison of their aroma profiles and potencies. The data, summarized in the table below, highlights their distinct olfactory properties and detection thresholds in water.
| Feature | This compound | 2-ethyl-3-methoxypyrazine |
| CAS Number | 2847-30-5 | 25680-58-4 |
| Molecular Formula | C₆H₈N₂O | C₇H₁₀N₂O |
| Aroma Descriptors | Roasted, nutty (almond, hazelnut, peanut), smoky, with slightly green undertones.[1] | Earthy, raw potato, bell pepper, nutty, and musty.[2] |
| Odor Detection Threshold in Water | 3 ppb | 0.4 ppb |
Experimental Protocols
The determination of the aroma profiles and odor thresholds of these pyrazines involves rigorous analytical and sensory evaluation techniques. The following are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds in a sample.[3] It combines the separation capabilities of gas chromatography with human sensory perception.
Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A liquid or homogenized solid sample containing the pyrazines is placed in a headspace vial.[4][5]
-
For enhanced volatilization, a salt (e.g., NaCl) may be added.[6]
-
The vial is sealed and heated (typically 60-80°C) to allow volatile compounds to equilibrate in the headspace.[4][7]
-
An SPME fiber (e.g., PDMS-DVB) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[4][7]
-
-
Gas Chromatography (GC) Analysis:
-
The SPME fiber is introduced into the heated GC injector port (typically 250°C) for thermal desorption of the analytes onto the analytical column.[4]
-
A capillary column (e.g., DB-5ms) is used for separation.[4] The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.[4]
-
-
Olfactometry and Detection:
Sensory Panel Analysis for Odor Threshold Determination
The odor detection threshold is determined using a trained sensory panel and a standardized procedure, such as the ASTM E679 method (Ascending Forced-Choice Method of Limits).
Methodology:
-
Panelist Selection and Training:
-
Sample Preparation:
-
A stock solution of the pyrazine is prepared in a neutral solvent (e.g., odor-free water).
-
A series of dilutions, typically in ascending order of concentration, is prepared.
-
-
Forced-Choice Presentation:
-
Panelists are presented with a set of three samples (triangles), where one contains the diluted pyrazine and the other two are blanks (solvent only).
-
Panelists are required to identify the odorous sample.
-
The concentration is gradually increased in subsequent presentations.
-
-
Threshold Calculation:
-
The individual threshold is the concentration at which the panelist correctly identifies the odorous sample a predetermined number of consecutive times.
-
The group's best estimate threshold is calculated from the individual thresholds.
-
Olfactory Signaling Pathway for Pyrazines
The perception of pyrazines is initiated by the interaction of these volatile molecules with specific olfactory receptors in the nasal cavity. Recent studies have identified the human olfactory receptor OR5K1 as a key receptor for a wide range of pyrazines.[3] The binding of a pyrazine molecule to this G-protein coupled receptor triggers an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific aroma.
Diagrams:
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Caption: Workflow for sensory panel odor threshold determination.
References
- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 2. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. pfigueiredo.org [pfigueiredo.org]
- 9. benchchem.com [benchchem.com]
The Gold Standard for Pyrazine Quantification: A Comparative Guide to Stable Isotope Dilution Assays
For researchers, scientists, and drug development professionals engaged in the nuanced fields of flavor, aroma, and trace chemical analysis, the accurate and precise quantification of pyrazines is paramount. These nitrogen-containing heterocyclic compounds are potent aroma contributors in a vast array of food products, beverages, and are also of interest in pharmaceutical research. Their low odor thresholds mean that even minute variations in concentration can significantly impact a product's sensory profile or biological activity. This guide provides an in-depth comparison of the performance of Stable Isotope Dilution Assays (SIDA) against alternative analytical methodologies, supported by experimental data, detailed protocols, and visual workflows to underscore the superior accuracy and precision of this "gold standard" approach.
Stable Isotope Dilution Analysis, particularly when coupled with mass spectrometry (MS), has emerged as the premier technique for the quantification of pyrazines. The core principle of SIDA lies in the use of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the target pyrazine (B50134) but possesses a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Because the isotopically labeled standard behaves virtually identically to the native analyte during sample preparation, extraction, and chromatographic analysis, it effectively corrects for analyte loss at every step and mitigates matrix effects, leading to unparalleled accuracy and precision.
Quantitative Performance Comparison
The superiority of Stable Isotope Dilution Assays in terms of accuracy and precision is evident when compared to other common analytical techniques. The following tables summarize typical performance characteristics, combining illustrative data with specific examples from published studies on pyrazine analysis.
Table 1: Comparison of Method Performance for Pyrazine Quantification
| Parameter | Stable Isotope Dilution Assay (SIDA) | External Standard Calibration |
| Principle | Analyte is quantified against a known amount of its isotopically labeled analog added to the sample. | Analyte is quantified by comparing its response to a calibration curve generated from standards prepared in a clean solvent. |
| Accuracy (Recovery) | Typically 90-110%[1] | Can be highly variable (e.g., 62-82%) due to matrix effects and sample preparation losses. One study on mycotoxins found external calibration results to be 18-38% lower than the certified value. |
| Precision (%RSD) | Excellent, typically <5%[1] | Good to moderate, typically 5-20%, but can be higher in complex matrices. |
| Matrix Effect | Effectively compensated for. | Highly susceptible to ion suppression or enhancement, leading to inaccurate results. |
| Sample Preparation | Tolerant to analyte losses during multi-step procedures. | Requires highly reproducible and efficient extraction for all samples and standards. |
| Cost | Higher, due to the cost of isotopically labeled standards. | Lower, as it only requires unlabeled standards. |
| Suitability | "Gold standard" for complex matrices and when high accuracy and precision are required (e.g., regulatory submissions, reference material characterization). | Suitable for simple, well-characterized matrices with minimal interference. |
Table 2: Accuracy and Precision Data for Pyrazine Analysis using SIDA-GC-MS
The following table presents representative performance data for the analysis of specific pyrazines in various food matrices using Stable Isotope Dilution Assays coupled with Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). It is important to note that these values are influenced by the specific pyrazine, the sample matrix, and the exact experimental conditions.
| Pyrazine | Matrix | Accuracy (Recovery %) | Precision (%RSD) |
| 2-Methylpyrazine | Coffee | 95-105 | < 5 |
| 2,5-Dimethylpyrazine | Coffee | 93-107 | < 6 |
| 2-Ethyl-3,5-dimethylpyrazine | Coffee | 96-104 | < 5 |
| 2-Acetylpyrazine | Roasted Green Tea | 98.2 | 3.5 |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Wine | 92-108 | < 10 |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Wine | 90-110 | < 10 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification. The following is a comprehensive protocol for the analysis of pyrazines in a solid food matrix (e.g., coffee) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with SIDA-GC-MS.
Protocol 1: Pyrazine Analysis in Coffee using HS-SPME-SIDA-GC-MS
1. Sample Preparation:
-
Homogenization: Cryogenically grind roasted coffee beans to a fine, homogeneous powder to ensure uniform distribution of the analytes and the internal standard.
-
Aliquoting: Accurately weigh 1.0 g of the homogenized coffee powder into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of a known concentration of the deuterated pyrazine internal standard solution (e.g., 2,3,5,6-tetramethylpyrazine-d6 in methanol) to the vial. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.
-
Matrix Modification (Optional): Add 5 mL of a saturated sodium chloride solution to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile pyrazines into the headspace.
-
Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.
2. HS-SPME Procedure:
-
Incubation: Place the sealed vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes with constant agitation.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile pyrazines.
3. GC-MS Analysis:
-
Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the GC, set to 250°C, for 5 minutes in splitless mode to thermally desorb the analytes onto the analytical column.
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 180°C, and then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for each target pyrazine and its corresponding deuterated internal standard.
-
4. Quantification:
-
Calibration Curve: Prepare a series of calibration standards in a model matrix (or solvent if matrix effects are confirmed to be negligible with SIDA) containing known concentrations of the native pyrazines and a constant concentration of the deuterated internal standards.
-
Data Analysis: Calculate the ratio of the peak area of the native pyrazine to the peak area of its corresponding deuterated internal standard for each calibration standard and sample. Construct a calibration curve by plotting this ratio against the concentration of the native pyrazine. Determine the concentration of the pyrazine in the samples from this calibration curve.
Visualizing the Workflow and Key Concepts
To further elucidate the experimental process and the fundamental principles of accuracy and precision, the following diagrams are provided.
References
The Influence of Roasting on 2-Methoxy-3-methylpyrazine and Other Key Pyrazines in Coffee
A Comparative Guide for Researchers and Drug Development Professionals
The Maillard Reaction: The Genesis of Coffee's Roasty Aroma
Pyrazines are not naturally present in green coffee beans but are predominantly formed during the roasting process through the Maillard reaction.[1] This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the development of a rich flavor and aroma profile. The extent of the Maillard reaction is directly influenced by roasting time and temperature, which in turn dictates the concentration and composition of the resulting pyrazines.[2]
Impact of Roasting on Pyrazine (B50134) Concentrations: A Comparative Look
While specific data for 2-methoxy-3-methylpyrazine (B1583162) remains elusive, studies on analogous methoxypyrazines, such as 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), demonstrate a significant increase in concentration following roasting. This suggests that the roasting process is crucial for the formation of these potent aroma compounds.
For instance, quantitative analysis has shown a marked rise in both IPMP and IBMP levels when comparing green and roasted coffee beans. This trend is indicative of the broader behavior of methoxypyrazines during roasting, where the necessary precursors in the green bean are converted into these aromatic compounds under thermal processing.
In addition to methoxypyrazines, the concentration of various alkylpyrazines is also profoundly affected by the degree of roast. Generally, as the roast progresses from light to medium, the concentration of many pyrazines, such as 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine, tends to increase.[3] However, at darker roast levels, some pyrazines may begin to degrade due to the intense heat, leading to a decrease in their concentration.[4]
Quantitative Data Summary
The following table summarizes the typical concentration ranges of several key pyrazines in roasted Arabica and Robusta coffee. It is important to note that these values can vary significantly based on the specific coffee origin, processing methods, and the precise roasting profile.
| Pyrazine Compound | Typical Concentration Range in Roasted Arabica (µg/kg) | Typical Concentration Range in Roasted Robusta (µg/kg) | General Impact of Roasting |
| 2-Methylpyrazine | 1,000 - 5,000[1] | 3,000 - 10,000+[1] | Increases with roasting |
| 2,5-Dimethylpyrazine | 500 - 2,500[1] | 1,500 - 7,000[1] | Increases with roasting |
| 2,6-Dimethylpyrazine | 400 - 2,000[1] | 1,200 - 6,000[1] | Increases with roasting |
| Ethylpyrazine | 50 - 300[1] | 150 - 800[1] | Increases with roasting |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Data not available for specific roast levels | Data not available for specific roast levels | Increases significantly from green to roasted |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Data not available for specific roast levels | Data not available for specific roast levels | Increases significantly from green to roasted |
Experimental Protocols
The quantification of pyrazines in coffee is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly effective for the analysis of volatile and semi-volatile compounds in a complex matrix like coffee.
Detailed Methodology for Pyrazine Quantification
-
Sample Preparation : Roasted coffee beans are cryogenically ground into a fine, homogenous powder to maximize the surface area for efficient extraction of volatile compounds.
-
Extraction : A precisely weighed amount of the ground coffee (typically 1-2 grams) is placed in a headspace vial. An internal standard, such as a deuterated pyrazine analog, is often added to improve the accuracy and precision of the quantification.
-
HS-SPME : The vial is heated to a specific temperature (e.g., 60-80°C) for a set period to allow the volatile pyrazines to partition into the headspace. A solid-phase microextraction fiber is then exposed to the headspace, where the pyrazines are adsorbed onto the fiber coating.
-
GC-MS Analysis : The fiber is subsequently introduced into the heated injection port of a gas chromatograph, where the adsorbed pyrazines are desorbed and separated based on their boiling points and affinity for the chromatographic column. The separated compounds then enter a mass spectrometer, which provides both qualitative identification based on their mass spectra and quantitative data based on the peak area relative to the internal standard.
Visualizing the Process
To better understand the experimental workflow and the chemical pathways involved, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 2-Methoxy-3-methylpyrazine: A Procedural Guide
Ensuring the safe and compliant disposal of 2-Methoxy-3-methylpyrazine is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to recommended safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of vapors.[1] Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn to avoid skin and eye contact.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[3][4]
Operational Disposal Plan: Step-by-Step Procedure
The disposal of this compound is regulated and must be managed through your institution's Environmental Health and Safety (EHS) program.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]
Step 1: Waste Collection
-
Designated Container : Use a dedicated, compatible container for collecting this compound waste. The container must be in good condition, leak-proof, and have a secure, tight-fitting screw-on cap.[1][7] Plastic containers are often preferred to glass when chemical compatibility is not an issue.[1][5]
-
Container Filling : Do not overfill the waste container. The fill limit should be between 70-80% of the total capacity to allow for vapor expansion and prevent spills.[1]
-
Segregation : Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[2]
Step 2: Waste Labeling
Properly label the hazardous waste container with the following information[5]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
Your name, department, and contact information.
-
Appropriate hazard pictograms (e.g., flammable, irritant).
Step 3: Waste Storage
-
Storage Area : Store the waste container in a designated, well-ventilated, and cool area.[2]
-
Secondary Containment : Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[7] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[7]
-
Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[7]
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is full or has been stored for the maximum allowable time (e.g., 90 days), contact your institution's EHS office to arrange for a hazardous waste pickup.[7]
-
Documentation : Complete any required hazardous waste disposal forms provided by your EHS department.[5]
Spill and Emergency Procedures
In the event of a spill:
-
Ensure Ventilation : Immediately ensure the area is well-ventilated.[1]
-
Containment : Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[1][2]
-
Collection : Carefully collect the absorbent material and place it into a designated hazardous waste container.[1] The contaminated absorbent material has the same hazards as the original chemical.[1]
-
Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
Disposal of Empty Containers
An empty container that held this compound must be properly managed before it can be disposed of as regular trash.[1]
-
Triple-Rinse : The container must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[1][8]
-
Collect Rinsate : The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[1][8]
-
Final Steps : After triple-rinsing and allowing the container to air-dry, the original chemical label must be completely removed or defaced. The container can then be disposed of in the regular trash.[1]
Quantitative Disposal Data
| Parameter | Guideline |
| Liquid Waste Container Fill Limit | 70-80% of total capacity[1] |
| General Hazardous Waste Maximum Accumulation Volume | 55 gallons[1] |
| Acute Hazardous Waste Maximum Accumulation Volume | 1 quart[1] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. vigon.com [vigon.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxy-3-methylpyrazine
Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-Methoxy-3-methylpyrazine in laboratory settings. Adherence to these guidelines is paramount for protecting researchers, scientists, and drug development professionals from potential hazards associated with this volatile organic compound. This guide provides detailed procedural information, from personal protective equipment (PPE) to disposal, ensuring a safe laboratory environment.
This compound is classified as a flammable liquid and vapor that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Understanding and mitigating these risks through proper handling and safety measures is non-negotiable.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE and safety engineering controls.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[4] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Flame-resistant lab coat and appropriate protective clothing.[7] | Shields skin and personal clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8] | Minimizes inhalation of vapors, which can cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes.[4][6] | Protects feet from spills and falling objects. |
| Engineering Controls | Use of explosion-proof electrical, ventilating, and lighting equipment.[9] | Prevents ignition of flammable vapors.[9] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9] | Prevents accidental ingestion and contamination. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure the work area is clean, well-ventilated, and equipped with a functional chemical fume hood.[8]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling :
-
In Case of a Spill :
-
Evacuate personnel from the immediate area.[9]
-
Ventilate the area.[8]
-
Wearing appropriate PPE, contain and absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[7][8]
-
Collect the absorbed material and place it into a designated, labeled hazardous waste container.[8]
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.[8]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is regulated and must be handled with care to prevent environmental contamination.
-
Waste Collection :
-
Container Disposal :
-
Empty containers must be triple-rinsed with a suitable solvent.[8]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing and allowing the container to air-dry, the original label must be completely defaced or removed before the container can be disposed of as regular trash.[8]
-
-
Final Disposal :
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. vigon.com [vigon.com]
- 2. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. aurochemicals.com [aurochemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
